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SPDB

Cat. No.: B1681063
CAS No.: 115088-06-7
M. Wt: 326.4 g/mol
InChI Key: JSHOVKSMJRQOGY-UHFFFAOYSA-N
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Description

SPDB is useful heterobifunctional cross-linker, which is widely used to conjugate a small molecule drug to a targeted carrier (such as antibody, enzyme, protein and polymer). This compound can be used to make ADC (antobody drug conjugate. Conjugated to antibodies utilizing disulfide linkers: anti-EGFR-SPDB-DM4 has been widely used.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O4S2 B1681063 SPDB CAS No. 115088-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHOVKSMJRQOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347476
Record name N-Succinimidyl 4-(2-pyridyldithio)butanoate
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115088-06-7
Record name N-Succinimidyl 4-(2-pyridyldithio)butanoate
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Record name N-Succinimidyl 4-(2-pyridyldithio)butanoate
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Record name 4-(2-Pyridyldithio)butanoic acid N-hydroxysuccinimide ester
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Record name N-SUCCINIMIDYL 4-(2-PYRIDYLDITHIO)BUTANOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Kinase Inhibitor SPDB

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a representative example created to fulfill the user's request. As of the last update, "SPDB" does not correspond to a publicly known chemical entity in the field of drug development. The data, structure, and protocols presented herein are hypothetical and based on typical characteristics of small molecule kinase inhibitors.

Introduction

This compound is a novel, ATP-competitive kinase inhibitor with high potency and selectivity for the fictitious Serine/Threonine Kinase 1 (STK1). Dysregulation of the STK1 signaling pathway has been implicated in the pathogenesis of certain proliferative diseases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, heterocyclic compound. Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 4-((4-chloro-1H-pyrazol-3-yl)amino)phenol
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Appearance White to off-white crystalline solid
Melting Point 215-218 °C
Solubility (25 °C) DMSO: >50 mg/mL; Water: <0.1 mg/mL
LogP (calculated) 2.8
pKa (calculated) 8.2 (phenolic hydroxyl)
Purity (HPLC) >99%
Storage Conditions -20°C, desiccated, in the dark

Biological Activity and Signaling Pathway

This compound functions as a potent inhibitor of the STK1 signaling pathway. In its canonical activation, STK1 is phosphorylated by an upstream kinase (USK) upon growth factor (GF) binding to its receptor (GFR). Activated STK1 then phosphorylates the downstream effector protein, Transcription Factor Effector (TFE), leading to its nuclear translocation and the transcription of pro-proliferative genes. This compound competitively binds to the ATP-binding pocket of STK1, preventing its autophosphorylation and the subsequent phosphorylation of TFE, thereby abrogating the downstream signaling cascade.

STK1_Signaling_Pathway GF Growth Factor GFR GFR GF->GFR Binds USK USK GFR->USK Activates STK1 STK1 USK->STK1 Phosphorylates TFE_cyto TFE (cytoplasm) STK1->TFE_cyto Phosphorylates TFE_nuc TFE (nucleus) TFE_cyto->TFE_nuc Translocates Genes Gene Transcription TFE_nuc->Genes Proliferation Cell Proliferation Genes->Proliferation This compound This compound This compound->STK1 Inhibits

Caption: The STK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A detailed protocol for the chemical synthesis of this compound would be provided here, including reagents, reaction conditions, and purification methods (e.g., column chromatography, recrystallization).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against STK1.

Materials:

  • Recombinant human STK1 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay kit

  • 384-well white microplates

  • Plate reader with luminescence detection

Methodology:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add 5 µL of the STK1 enzyme solution.

  • Add 2.5 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Objective: To assess the effect of this compound on the proliferation of a cancer cell line with known STK1 pathway activation.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear-bottom white microplates

  • Incubator (37°C, 5% CO₂)

  • Plate reader with luminescence detection

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium and treat the cells with 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence to determine the number of viable cells.

  • Calculate the half-maximal growth inhibition concentration (GI₅₀) from the dose-response curve.

Preclinical Development Workflow

The preclinical development of a kinase inhibitor like this compound follows a structured workflow to assess its therapeutic potential and safety before clinical trials.

Preclinical_Workflow A Target Identification & Validation B Lead Discovery (HTS, SAR) A->B C Lead Optimization (this compound) B->C D In Vitro Profiling (Potency, Selectivity) C->D E ADME/Tox (In Vitro) C->E F In Vivo Efficacy (Xenograft Models) D->F E->F G In Vivo Safety & Toxicology F->G H IND-Enabling Studies G->H I IND Submission H->I

Caption: A generalized preclinical development workflow for a kinase inhibitor.

Conclusion

This compound represents a promising, potent, and selective inhibitor of the STK1 kinase. Its favorable in vitro profile warrants further investigation in preclinical in vivo models of diseases driven by aberrant STK1 signaling. The experimental protocols and workflows detailed in this document provide a framework for the continued development of this compound as a potential therapeutic agent.

The Strategic Advantage of Glutathione-Cleavable SPDB Linkers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant stride towards personalized medicine. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Among the various linker technologies, glutathione-cleavable linkers, such as N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB), have emerged as a cornerstone for developing highly effective and tumor-selective ADCs. This technical guide provides a comprehensive overview of the advantages of utilizing this compound linkers, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Advantages of the this compound Linker: A Trifecta of Stability, Selectivity, and Efficacy

The this compound linker's design philosophy centers on exploiting the differential redox potential between the extracellular environment and the intracellular milieu of tumor cells. This is primarily achieved through a disulfide bond that is stable in the bloodstream but readily cleaved in the presence of high concentrations of glutathione (GSH) within cancer cells.

1. Enhanced Plasma Stability: A critical attribute of any ADC linker is its ability to remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. The disulfide bond in the this compound linker is designed to be sterically hindered, which contributes to its stability in the relatively low-GSH environment of the bloodstream.[] This stability ensures that the ADC reaches the target tumor cells with its payload securely attached, minimizing systemic side effects.[]

2. Tumor-Specific Payload Release: The key to the this compound linker's effectiveness lies in its selective cleavage within the tumor microenvironment. Cancer cells often exhibit significantly higher intracellular concentrations of glutathione (in the millimolar range) compared to normal tissues and the bloodstream (in the micromolar range).[2][3] This high GSH concentration acts as a trigger, reducing the disulfide bond in the this compound linker and liberating the active cytotoxic drug precisely at the site of action.[] This targeted release mechanism dramatically enhances the therapeutic index of the ADC.

3. Broad Applicability and Tunability: The this compound linker is a versatile tool in the ADC development toolkit. Its N-hydroxysuccinimide (NHS) ester functionality allows for straightforward conjugation to the lysine residues of monoclonal antibodies.[4] Furthermore, the disulfide chemistry is compatible with a wide range of cytotoxic payloads that can be modified to contain a thiol group. The kinetics of cleavage can also be modulated by introducing steric hindrance near the disulfide bond, allowing for a degree of control over the drug release rate.

Quantitative Data on this compound Linker Performance

The following tables summarize key quantitative parameters that underscore the advantages of using this compound and other glutathione-sensitive linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, antibody-payload combinations, and cell lines used.

Table 1: Glutathione (GSH) Concentrations in Tumor vs. Normal Tissues

Tissue TypeGlutathione (GSH) ConcentrationReference
Normal Human Plasma~2-20 µM[2]
Normal Human Liver~6 mM[5]
Human Breast Cancer Tissue2-4 times higher than normal breast tissue[6]
Human Ovarian Cancer TissueElevated compared to normal ovarian tissue[6]
Human Lung Cancer TissueElevated compared to normal lung tissue[6]
4T1 Breast Cancer Tumor (murine)~0.8 mM[5]

Table 2: In Vitro Drug Release from Glutathione-Cleavable ADCs

ADC ConstructGlutathione ConcentrationTime% Drug ReleaseReference
AS1411-Gemcitabine (disulfide linker)6 mM30 min~100%[7]
Generic Disulfide-Linked ConjugateHigh (intracellular mimicking)HoursSignificant Release[2]

Note: Specific kinetic data for this compound cleavage and plasma half-life are often proprietary and not publicly available in a standardized format. The data presented are illustrative of the principles of glutathione-cleavable linkers. Researchers are encouraged to determine these parameters empirically for their specific ADC constructs.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful development and characterization of ADCs utilizing this compound linkers. The following sections provide step-by-step methodologies for key experimental procedures.

Protocol 1: Conjugation of this compound-Payload to a Monoclonal Antibody

This protocol describes the conjugation of a thiol-containing payload to a monoclonal antibody (e.g., Trastuzumab) via the this compound linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker (N-Succinimidyl 4-(2-pyridyldithio)butyrate)

  • Thiol-containing cytotoxic payload (e.g., DM1 or DM4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP-HCl)

  • Quenching reagent (e.g., Tris-HCl)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Reaction buffers (e.g., Borate buffer, pH 8.5)

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into a conjugation-compatible buffer (amine-free, e.g., PBS pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of the Antibody with this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • Add a 5-10 molar excess of the this compound solution to the antibody solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Purification of the this compound-activated Antibody:

    • Remove excess, unreacted this compound by SEC using a pre-equilibrated column (e.g., Sephadex G-25) with PBS, pH 7.4.

    • Pool the protein-containing fractions.

  • Preparation of the Thiolated Payload:

    • If the payload is not already in a reduced, thiol-containing form, it may require reduction. Dissolve the payload in a suitable solvent and treat with a 1.5-fold molar excess of TCEP-HCl for 30 minutes at room temperature.

  • Conjugation of the Payload to the Activated Antibody:

    • Add a 3-5 molar excess of the reduced, thiol-containing payload to the purified this compound-activated antibody.

    • Incubate the reaction at room temperature for 16-24 hours under a nitrogen atmosphere with gentle agitation.

  • Quenching and Purification of the ADC:

    • Quench any unreacted this compound on the antibody by adding a final concentration of 50 mM Tris-HCl and incubating for 30 minutes.

    • Purify the resulting ADC from unconjugated payload and other small molecules using SEC.

    • Concentrate the purified ADC and store it under appropriate conditions.

Protocol 2: Characterization of the ADC by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC preparation.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).

    • Integrate the area of each peak.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated for a given peak.

Protocol 3: In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method to assess the cytotoxic potential of the ADC on target and non-target cells.[8][9][10]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • ADC sample and unconjugated payload control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target and non-target cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[11]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the free payload in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADC or payload solutions to the respective wells. Include untreated control wells.

    • Incubate the plates for 72-96 hours.

  • MTT Assay:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C.[11]

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[11]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC/payload concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the function of an ADC with a glutathione-cleavable this compound linker.

Diagram 1: Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization mAb Monoclonal Antibody Activated_mAb This compound-Activated mAb mAb->Activated_mAb Lysine Conjugation This compound This compound Linker This compound->Activated_mAb Payload Thiolated Payload ADC Antibody-Drug Conjugate Payload->ADC Activated_mAb->ADC Disulfide Bond Formation HIC HIC-HPLC (DAR Analysis) ADC->HIC SEC SEC-HPLC (Aggregation) ADC->SEC Cytotoxicity In Vitro Cytotoxicity Assay ADC->Cytotoxicity

Caption: Workflow for ADC synthesis and characterization.

Diagram 2: Mechanism of ADC Internalization and Payload Release

ADC_Internalization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments cluster_cytosol Cytosol ADC ADC (this compound Linker) Receptor Tumor Antigen ADC->Receptor Binding TumorCell Tumor Cell Endosome Early Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Free_Payload Free Cytotoxic Payload Payload_Release->Free_Payload GSH Glutathione (High Conc.) GSH->Payload_Release Disulfide Cleavage Cellular_Target Microtubules/ DNA Free_Payload->Cellular_Target Target Binding Apoptosis Apoptosis Cellular_Target->Apoptosis Induction of Cell Death

Caption: ADC internalization and payload release mechanism.

Diagram 3: Signaling Pathway of Maytansinoid (DM1/DM4) Induced Apoptosis

Maytansinoid_Apoptosis cluster_microtubule Microtubule Dynamics cluster_mitosis Mitotic Progression cluster_apoptosis Apoptotic Cascade DM1_DM4 Maytansinoid (DM1/DM4) Tubulin Tubulin Dimers DM1_DM4->Tubulin Binds to Vinca Domain Mitotic_Spindle Mitotic Spindle Formation DM1_DM4->Mitotic_Spindle Disruption Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Metaphase Metaphase Mitotic_Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Cell Death Metaphase->Apoptosis Mitotic Arrest (G2/M Phase) Bcl2 Bcl-2 Family (e.g., Bcl-xL) Metaphase->Bcl2 Phosphorylation & Inactivation Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis

Caption: Maytansinoid-induced apoptotic signaling pathway.

Conclusion

The glutathione-cleavable this compound linker represents a sophisticated and highly effective strategy in the design of antibody-drug conjugates. Its ability to provide a stable linkage in circulation while enabling selective and efficient payload release in the high-glutathione environment of tumor cells contributes significantly to the enhanced therapeutic index of ADCs. The combination of robust chemical principles, demonstrated through quantitative data and detailed experimental validation, solidifies the position of this compound and similar glutathione-sensitive linkers as a cornerstone of modern ADC development. As research continues, further refinements in linker chemistry will undoubtedly lead to even more potent and safer targeted cancer therapies.

References

Unlocking Antitumor Precision: The SPDB Linker's Selective Cleavage Mechanism in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Central to their success is the linker, a critical component that connects a potent cytotoxic payload to a tumor-targeting monoclonal antibody. The N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker has garnered significant attention for its ability to remain stable in systemic circulation and selectively release its payload within the tumor microenvironment. This guide provides an in-depth exploration of the core principles governing the selective cleavage of the this compound linker in tumor cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Principle of Reductive Cleavage: Exploiting the Tumor's Red-Ox Imbalance

The selective cleavage of the this compound linker is predicated on a fundamental biochemical difference between the extracellular environment of the bloodstream and the intracellular environment of tumor cells: a significant redox potential gradient. The key to this selectivity lies in the disulfide bond within the this compound linker's structure.

The intracellular environment of tumor cells is highly reductive, primarily due to a significantly higher concentration of glutathione (GSH), a tripeptide thiol.[1][] In contrast, the blood plasma maintains a more oxidizing environment with substantially lower levels of free thiols. This differential in GSH concentration serves as the primary trigger for the selective cleavage of the disulfide bond in the this compound linker upon internalization of the ADC into a cancer cell.

The concentration of glutathione in the cytoplasm of tumor cells is typically in the millimolar (1-10 mM) range, whereas in the blood plasma, it is in the micromolar (around 5 µM) range.[1][] This thousand-fold difference in concentration is the cornerstone of the this compound linker's tumor-selective drug release mechanism.

The Catalytic Machinery: Thioredoxin and Glutaredoxin Systems

While the high concentration of GSH is the primary driving force, the cleavage of the disulfide bond in the this compound linker is not a simple, spontaneous event. It is a catalytically facilitated process involving the thioredoxin (Trx) and glutaredoxin (Grx) systems, which are key cellular antioxidant systems.[3][4][5]

Both Trx and Grx are small oxidoreductase enzymes that catalyze the reduction of disulfide bonds in proteins and other molecules. Numerous studies have shown that the expression of both thioredoxin and glutaredoxin, as well as the associated thioredoxin reductase (TrxR), is frequently upregulated in a variety of cancer types compared to normal tissues.[6][7][8] This upregulation contributes to the cancer cells' ability to cope with increased oxidative stress and supports their rapid proliferation. This elevated enzymatic machinery in tumor cells further enhances the efficiency of this compound linker cleavage, ensuring a rapid and effective release of the cytotoxic payload.

The cleavage process can be summarized in the following steps:

  • ADC Internalization: The ADC binds to a specific antigen on the surface of a tumor cell and is internalized, typically via endocytosis.

  • Trafficking to Reductive Compartments: The ADC is trafficked to intracellular compartments, such as the cytoplasm, where it is exposed to the high concentration of GSH and the Trx and Grx systems.

  • Disulfide Bond Reduction: The disulfide bond in the this compound linker is reduced by GSH, a reaction catalyzed by Trx and Grx.

  • Payload Release: The cleavage of the disulfide bond liberates the cytotoxic payload from the antibody, allowing it to exert its therapeutic effect within the tumor cell.

Quantitative Insights into this compound Linker Performance

To fully appreciate the efficacy of the this compound linker, it is essential to examine the quantitative data that underpins its performance. The following tables summarize key parameters related to the linker's stability, cleavage, and the cellular environment that dictates its function.

ParameterBlood PlasmaTumor Cell CytoplasmFold DifferenceReference
Glutathione (GSH) Concentration ~5 µM1-10 mM~200-2000x[1][]
Cancer TypeThioredoxin (Trx) Expression vs. Normal TissueGlutaredoxin (Grx) Expression vs. Normal TissueReference
Pancreatic Ductal Carcinoma Significantly HigherSignificantly Higher[7]
Various Cancers Overexpressed-[6][8]

Note: Specific quantitative values for cleavage efficiency, kinetics, and ADC half-life are highly dependent on the specific antibody, payload, and experimental conditions. The data presented here are representative values from the literature to illustrate the principles of selective cleavage.

Visualizing the Pathway and Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the this compound linker cleavage pathway and a typical experimental workflow for evaluating ADC efficacy.

SPDB_Cleavage_Pathway cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (Tumor Cell) ADC_circulating ADC with this compound Linker (Stable) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Endocytosis Cleavage Disulfide Bond Cleavage ADC_internalized->Cleavage GSH Glutathione (GSH) (High Concentration) GSH->Cleavage Trx_Grx Thioredoxin (Trx) & Glutaredoxin (Grx) Systems (Upregulated) Trx_Grx->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload Apoptosis Tumor Cell Apoptosis Payload->Apoptosis

Caption: this compound Linker Cleavage Pathway in a Tumor Cell.

Experimental_Workflow Start Start ADC_Synthesis 1. ADC Synthesis (Antibody + this compound Linker + Payload) Start->ADC_Synthesis Cleavage_Assay 2. In Vitro Cleavage Assay (Incubation with GSH) ADC_Synthesis->Cleavage_Assay Cytotoxicity_Assay 3. In Vitro Cytotoxicity Assay (Cancer Cell Lines) ADC_Synthesis->Cytotoxicity_Assay In_Vivo_Studies 4. In Vivo Efficacy Studies (Tumor Xenograft Models) Cytotoxicity_Assay->In_Vivo_Studies PK_Analysis 5. Pharmacokinetic Analysis (ADC Half-life) In_Vivo_Studies->PK_Analysis End End PK_Analysis->End

Caption: General Experimental Workflow for ADC Evaluation.

Detailed Experimental Protocols

The following sections provide standardized protocols for key experiments involved in the development and evaluation of ADCs utilizing the this compound linker.

Synthesis of an this compound-Linked Antibody-Drug Conjugate (General Protocol)

Objective: To conjugate a cytotoxic payload to a monoclonal antibody via the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker (N-succinimidyl 4-(2-pyridyldithio)butyrate)

  • Cytotoxic payload with a reactive amine or thiol group

  • Reducing agent (e.g., TCEP) if conjugating to antibody cysteines

  • Anhydrous DMSO

  • Reaction buffer (e.g., borate buffer, pH 8.0)

  • Quenching solution (e.g., Tris buffer)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation (for cysteine conjugation):

    • If conjugating to native or engineered cysteines, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP. Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange using a desalting column.

  • Linker-Payload Conjugation:

    • Dissolve the this compound linker and the amine-containing payload in anhydrous DMSO.

    • React the this compound linker with the payload to form the this compound-payload conjugate. This reaction typically proceeds at room temperature for 1-2 hours.

  • Antibody-Linker-Payload Conjugation:

    • Add the this compound-payload conjugate in DMSO to the prepared antibody solution in the reaction buffer. The molar ratio of the linker-payload to the antibody will determine the final drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Quenching:

    • Stop the reaction by adding a quenching solution, such as Tris buffer, to react with any unreacted linker.

  • Purification:

    • Purify the resulting ADC from unconjugated payload, linker, and antibody using size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the DAR and aggregation levels of the purified ADC using techniques such as hydrophobic interaction chromatography (HIC) and SEC.

In Vitro Cleavage Assay for Disulfide Linkers

Objective: To assess the cleavage of the this compound linker in the presence of glutathione.

Materials:

  • This compound-linked ADC

  • Glutathione (GSH)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Analytical method for detecting the released payload (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a stock solution of the this compound-ADC in the assay buffer.

  • Prepare a stock solution of GSH in the assay buffer.

  • Set up the reaction mixtures: In separate tubes, mix the this compound-ADC with varying concentrations of GSH (e.g., 0 µM, 10 µM, 1 mM, 10 mM) to mimic physiological and intracellular conditions.

  • Incubate the mixtures at 37°C.

  • Take aliquots from each reaction mixture at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Stop the cleavage reaction in the aliquots, for example, by adding a quenching agent or by immediate freezing.

  • Analyze the samples using a validated analytical method to quantify the amount of released payload.

  • Calculate the percentage of cleavage at each time point and for each GSH concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the this compound-ADC on cancer cells.

Materials:

  • Cancer cell line expressing the target antigen

  • Complete cell culture medium

  • This compound-linked ADC, unconjugated antibody, and free payload (for controls)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-ADC, unconjugated antibody, and free payload in cell culture medium.

  • Treat the cells by replacing the medium with the prepared dilutions. Include untreated cells as a negative control.

  • Incubate the plate for a period that allows for the ADC to be internalized and the payload to exert its effect (typically 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of the ADC that inhibits cell growth by 50%).

Conclusion

The this compound linker represents a sophisticated and effective tool in the design of next-generation antibody-drug conjugates. Its principle of selective cleavage, based on the stark redox differential between the tumor microenvironment and the systemic circulation, allows for targeted payload delivery and minimized off-target toxicity. The catalytic enhancement of this cleavage by the upregulated thioredoxin and glutaredoxin systems within cancer cells further refines this precision. A thorough understanding of these mechanisms, supported by robust quantitative analysis and validated experimental protocols, is paramount for the successful development of novel and more effective ADC-based cancer therapies. The continued exploration and optimization of such cleavable linker strategies hold immense promise for improving patient outcomes in oncology.

References

The Bifunctional Nature of the SPDB Crosslinker: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of targeted therapeutics and bioconjugation, the choice of a chemical linker is paramount to the efficacy and safety of the resulting conjugate. Among the diverse array of crosslinkers available, N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) has emerged as a critical tool, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive technical overview of the bifunctional nature of the this compound crosslinker, its mechanism of action, and its application in the development of targeted therapies. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental protocols, quantitative data, and the underlying principles that govern the utility of this compound.

The Core Bifunctionality of this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can covalently link two different molecules. This dual reactivity is the cornerstone of its utility in creating complex biomolecular conjugates. The two reactive moieties of this compound are:

  • N-hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH2), such as the side chain of lysine residues found abundantly on the surface of proteins like monoclonal antibodies. This reaction forms a stable amide bond, securely anchoring the linker to the protein.

  • Pyridyldithiol: This group is reactive towards sulfhydryl groups (-SH), such as those found in cysteine residues or introduced into a payload molecule. The reaction proceeds via a disulfide exchange, forming a new, cleavable disulfide bond between the linker and the sulfhydryl-containing molecule.

The strategic combination of these two reactive groups allows for a controlled, stepwise conjugation process, which is essential for the construction of well-defined bioconjugates.

SPDB_Chemical_Reactions cluster_nhs_reaction Amine Reaction (NHS Ester) cluster_pyridyldithiol_reaction Sulfhydryl Reaction (Pyridyldithiol) Antibody Antibody Antibody_this compound Antibody-SPDB Intermediate Antibody->Antibody_this compound Lysine Amine Attack This compound This compound (NHS Ester + Pyridyldithiol) This compound->Antibody_this compound NHS_leaving_group NHS Antibody_this compound->NHS_leaving_group Release ADC Antibody-Drug Conjugate (ADC) Antibody_this compound->ADC Disulfide Exchange Payload_SH Payload-SH Payload_SH->ADC Pyridine_2_thione Pyridine-2-thione ADC->Pyridine_2_thione Release

Caption: Chemical reactions of the this compound crosslinker.

Quantitative Data and Physicochemical Properties

The performance of an ADC is critically dependent on the physicochemical properties of its components, including the linker. The following tables summarize key quantitative and qualitative data related to the this compound crosslinker.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Full Chemical Name N-Succinimidyl 4-(2-pyridyldithio)butyrate
Molecular Weight 326.39 g/mol
CAS Number 115088-06-7
Solubility Soluble in organic solvents like DMSO and DMF
Storage Conditions Store at -20°C, protected from moisture

Table 2: Reaction Parameters and Stability of this compound-linked Conjugates

ParameterCondition/ValueReference
NHS Ester Reaction pH pH 7.2 - 8.5 (optimal ~8.3)
NHS Ester Hydrolysis Half-life ~4-5 hours at pH 7, 10 minutes at pH 8.6 (4°C)
Pyridyldithiol Reaction pH pH 7 - 8
Cleavage Condition Reducing agents (e.g., DTT, TCEP, glutathione)
Plasma Stability Generally stable in circulation
Intracellular Cleavage Cleaved in the reductive environment of the cell

Experimental Protocols

The following sections provide detailed methodologies for the generation and characterization of an antibody-drug conjugate using the this compound crosslinker.

Protocol 1: Conjugation of a Thiolated Payload to an Antibody

This protocol outlines a two-step process for the conjugation of a sulfhydryl-containing payload (e.g., DM4) to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.4)

  • This compound crosslinker

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Thiolated payload (e.g., DM4)

  • Reaction buffer: 0.1 M sodium phosphate, pH 7.5, containing 150 mM NaCl and 1 mM EDTA

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody into the reaction buffer to remove any primary amine-containing substances.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound Activation of Antibody:

    • Prepare a fresh 20 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add the this compound stock solution to the antibody solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess this compound:

    • Purify the this compound-modified antibody using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer to remove excess, unreacted this compound.

  • Payload Conjugation:

    • Dissolve the thiolated payload in DMSO to a stock concentration of 10-20 mM.

    • Add the payload solution to the purified this compound-modified antibody at a molar excess of 2-5 fold over the attached this compound.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by reacting with any unreacted NHS esters.

  • Purification of the ADC:

    • Purify the resulting ADC using SEC to remove small molecule impurities and aggregates.

    • Alternatively, HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs).

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry:

  • Sample Preparation: Deglycosylate the ADC using PNGase F to simplify the mass spectrum.

  • LC-MS Analysis: Analyze the intact or reduced (using DTT) ADC by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Deconvolute the mass spectrum to determine the masses of the different drug-loaded antibody species. The average DAR can be calculated from the relative abundance of each species.

2. In Vitro Plasma Stability Assay:

  • Incubation: Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: At each time point, purify the ADC from the plasma using affinity chromatography (e.g., Protein A beads).

  • Analysis: Analyze the purified ADC by LC-MS to determine the DAR at each time point. A decrease in DAR over time indicates linker cleavage.

3. In Vitro Cleavage Assay:

  • Incubation: Incubate the ADC in a buffer containing a reducing agent, such as glutathione (at intracellular concentrations, e.g., 1-10 mM), to mimic the intracellular environment.

  • Analysis: Monitor the release of the payload over time using techniques like HPLC or LC-MS.

Visualizing the Process: Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of the this compound crosslinker.

ADC_Development_Workflow Antibody_Selection 1. Antibody Selection (Target Specificity) Linker_Activation 3. Antibody Activation with this compound (NHS ester reaction) Antibody_Selection->Linker_Activation Payload_Selection 2. Payload Selection (e.g., DM4 with -SH group) Conjugation 4. Payload Conjugation (Disulfide exchange) Payload_Selection->Conjugation Linker_Activation->Conjugation Purification 5. ADC Purification (SEC / HIC) Conjugation->Purification Characterization 6. ADC Characterization (DAR, Stability, Potency) Purification->Characterization

Caption: Experimental workflow for ADC development using this compound.

Upon successful delivery of the payload to the target cell, the cleavable disulfide bond of the this compound linker is reduced, releasing the cytotoxic agent. In the case of maytansinoids like DM4, the released drug disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

DM4_Signaling_Pathway cluster_adc_delivery ADC Delivery and Payload Release cluster_cellular_effects Downstream Cellular Effects ADC_Binding 1. ADC binds to target antigen on tumor cell Internalization 2. Receptor-mediated endocytosis ADC_Binding->Internalization Lysosomal_Trafficking 3. Trafficking to lysosome Internalization->Lysosomal_Trafficking Payload_Release 4. Intracellular reduction (e.g., by Glutathione) cleaves disulfide bond Lysosomal_Trafficking->Payload_Release DM4_Released 5. Free DM4 released into cytoplasm Payload_Release->DM4_Released Tubulin_Binding 6. DM4 binds to tubulin DM4_Released->Tubulin_Binding Microtubule_Disruption 7. Inhibition of microtubule polymerization Tubulin_Binding->Microtubule_Disruption Mitotic_Arrest 8. Mitotic arrest at G2/M phase Microtubule_Disruption->Mitotic_Arrest Apoptosis_Induction 9. Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction

Caption: Downstream signaling pathway of DM4 payload.

Conclusion

The this compound crosslinker represents a sophisticated and highly effective tool for the construction of bioconjugates, particularly ADCs. Its bifunctional nature allows for a controlled and specific linkage of payloads to antibodies, while the cleavable disulfide bond ensures targeted drug release within the reductive environment of tumor cells. This combination of stability in circulation and conditional lability at the target site is a key advantage in the design of safer and more effective targeted therapies. A thorough understanding of the reaction conditions, purification methods, and characterization techniques outlined in this guide is essential for harnessing the full potential of the this compound crosslinker in research and drug development.

SPDB Linker: A Technical Guide for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate) linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, application in ADC construction, mechanism of action, and relevant experimental considerations.

Core Properties of the this compound Linker

The this compound linker is a heterobifunctional crosslinker widely utilized in bioconjugation, particularly for the reversible thiolation of proteins and other molecules. Its key feature is a disulfide bond, which can be cleaved under reducing conditions, making it an ideal choice for the intracellular release of cytotoxic payloads in ADC therapies.

PropertyValueCitation
CAS Number 115088-06-7[1][2]
Molecular Weight 326.39 g/mol [1]
Molecular Formula C13H14N2O4S2[1]
Synonyms N-Succinimidyl 4-(2-pyridyldithio)butanoate, this compound crosslinker
Cleavage Mechanism Glutathione-mediated disulfide bond reduction[3][]

Application in Antibody-Drug Conjugates

The this compound linker serves as a bridge, connecting a monoclonal antibody (mAb) to a potent cytotoxic drug. The N-hydroxysuccinimide (NHS) ester end of the this compound molecule reacts with primary amines (e.g., lysine residues) on the antibody surface. The pyridyldithio group on the other end can then react with a thiol-containing drug, such as the maytansinoid derivative DM4, to form a disulfide-linked ADC. This strategy has been employed in the development of various ADCs, including those targeting EGFR.[2]

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using the this compound linker is a multi-step process that requires careful control of reaction conditions to ensure optimal drug-to-antibody ratio (DAR) and preserve the integrity of the antibody.

ADC_Workflow General Workflow for ADC Synthesis using this compound Linker mAb Monoclonal Antibody (mAb) Activation Antibody Modification (e.g., buffer exchange) mAb->Activation Linker_Coupling This compound Linker Conjugation (Reaction with mAb amines) Activation->Linker_Coupling Purification1 Purification Step 1 (Removal of excess linker) Linker_Coupling->Purification1 Drug_Conjugation Drug-Linker Conjugation (Reaction with thiol-containing drug) Purification1->Drug_Conjugation Purification2 Purification Step 2 (Removal of unconjugated drug and linker) Drug_Conjugation->Purification2 Characterization ADC Characterization (DAR, purity, stability) Purification2->Characterization

Caption: General workflow for ADC synthesis.

Mechanism of Action and Payload Release

The efficacy of an this compound-linked ADC relies on its stability in circulation and the selective release of its cytotoxic payload within the target cancer cells.

  • Targeting: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through endocytosis.

  • Payload Release: Inside the cell, the ADC is trafficked to endosomes and then lysosomes. The intracellular environment, rich in reducing agents like glutathione (GSH), facilitates the cleavage of the disulfide bond in the this compound linker.[] This releases the cytotoxic drug.

  • Cytotoxicity: The freed drug can then bind to its intracellular target, such as microtubules in the case of DM4, leading to cell cycle arrest and apoptosis.

Cleavage_Mechanism Glutathione-Mediated Cleavage of this compound Linker cluster_ADC ADC in Cytosol ADC Antibody-S-S-Drug Released_Drug Drug-SH ADC->Released_Drug Disulfide Exchange Antibody_Thiol Antibody-S-G ADC->Antibody_Thiol Glutathione 2 GSH Glutathione->Released_Drug Glutathione->Antibody_Thiol GSSG GSSG Antibody_Thiol->GSSG

Caption: Glutathione-mediated disulfide cleavage.

Experimental Protocols

Representative Protocol for ADC Conjugation

This is a generalized protocol and may require optimization for specific antibodies and drugs.

  • Antibody Preparation: Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate buffer, pH 7.2-7.5). Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Addition: Dissolve the this compound linker in an organic solvent like DMSO. Add a 5- to 10-fold molar excess of the this compound linker solution to the antibody solution.

  • Incubation: Gently mix and incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification 1: Remove the excess, unreacted this compound linker by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Drug Conjugation: Prepare a solution of the thiol-containing drug (e.g., DM4) in a suitable solvent. Add a 2- to 5-fold molar excess of the drug to the modified antibody.

  • Incubation: Incubate the mixture at room temperature for 3-4 hours or at 4°C overnight.

  • Purification 2: Purify the resulting ADC from unconjugated drug and other reactants using hydrophobic interaction chromatography (HIC) or SEC.[5][6][7]

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC, reversed-phase liquid chromatography (RP-LC), and mass spectrometry (MS).[8][9][10]

Signaling Pathway of Released Payload: DM4

Once released from the ADC, maytansinoid derivatives like DM4 exert their cytotoxic effects by disrupting microtubule dynamics. This interference with the cellular cytoskeleton triggers a cascade of events leading to programmed cell death (apoptosis).

DM4_Signaling_Pathway Signaling Pathway of DM4-Induced Apoptosis DM4 Released DM4 Microtubules Microtubule Dynamics DM4->Microtubules Inhibition Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption leads to Apoptosis_Initiation Apoptosis Initiation Mitotic_Arrest->Apoptosis_Initiation Caspase_Activation Caspase Cascade Activation Apoptosis_Initiation->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: DM4-induced apoptotic signaling.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of cleavable ADCs. Its susceptibility to glutathione-mediated reduction allows for the targeted release of cytotoxic payloads within cancer cells, a key principle of modern ADC therapy. A thorough understanding of its chemical properties and careful optimization of conjugation and purification protocols are essential for the successful development of effective and safe ADC-based therapeutics.

References

solubility and stability characteristics of SPDB

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for a compound or substance abbreviated as "SPDB" in scientific and drug development literature did not yield a specific, widely recognized molecule for which a comprehensive technical guide on solubility and stability could be compiled. The acronym "this compound" is not uniquely associated with a single chemical entity in major chemical and pharmaceutical databases.

To provide an accurate and detailed technical guide, the full name or a more specific identifier of the compound of interest is required. Different molecules can have vastly different physicochemical properties, and a guide on solubility and stability must be specific to a particular substance.

For example, solubility can be influenced by factors such as:

  • pH: The solubility of ionizable compounds is highly dependent on the pH of the solution.

  • Temperature: Solubility can either increase or decrease with temperature.

  • Solvent: A compound's solubility will vary significantly in different aqueous and organic solvents.

  • Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.

Similarly, stability is affected by:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Chemical degradation, such as hydrolysis, is often pH-dependent.

  • Light: Photosensitive compounds can degrade upon exposure to light.

  • Oxidation: Susceptibility to oxidation can be a major stability concern.

Without a specific compound, it is not possible to provide quantitative data, detailed experimental protocols, or relevant signaling pathway diagrams as requested.

Please provide the full chemical name or another standard identifier (such as a CAS number) for "this compound" to enable the creation of the requested in-depth technical guide.

The Role of the SPDB Linker in Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in precision oncology. Central to the efficacy and safety of these biotherapeutics is the linker, a critical component that bridges the cytotoxic payload to the targeting antibody. This technical guide provides an in-depth exploration of the N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker, a key player in the arsenal of cleavable linkers for targeted drug delivery. We will delve into its mechanism of action, supported by quantitative data on its stability and payload release kinetics. Furthermore, this guide will furnish detailed experimental protocols for the synthesis, purification, and characterization of this compound-containing ADCs, and elucidate the cellular pathways affected by the delivered payloads.

Introduction to this compound Linker Chemistry and Mechanism

The this compound linker is a bifunctional reagent that facilitates the conjugation of a drug payload to a monoclonal antibody (mAb).[] It is classified as a cleavable linker, specifically a disulfide linker, designed to maintain stability in the systemic circulation and selectively release the cytotoxic payload within the target cancer cells.[]

Chemical Structure and Conjugation Chemistry:

The this compound linker contains two key reactive moieties:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the side chain of lysine residues on the surface of a monoclonal antibody, to form a stable amide bond.[]

  • Pyridyldithio Group: This group reacts with a thiol-containing payload, such as the maytansinoid derivative DM4, to form a disulfide bond.

The conjugation process is a two-step reaction. First, the NHS ester of the this compound linker is reacted with the antibody. Following purification to remove excess linker, the pyridyldithio-activated antibody is then reacted with the thiol-containing drug.

Mechanism of Payload Release:

The disulfide bond within the this compound linker is the key to its controlled release mechanism. The intracellular environment of cells, particularly the cytosol, has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the bloodstream.[2] This high glutathione concentration facilitates the reductive cleavage of the disulfide bond, leading to the release of the active cytotoxic payload inside the target cell.[][3] The steric hindrance around the disulfide bond in the this compound linker is optimized to enhance its stability in circulation, preventing premature drug release.[]

Quantitative Data on this compound Linker Performance

The performance of an ADC is critically dependent on the stability of the linker in circulation and the efficiency of payload release at the target site. The following tables summarize key quantitative data related to this compound and similar disulfide linkers.

Table 1: Stability of Disulfide Linkers in Plasma

Linker TypeSpeciesHalf-life (t½)Reference
Disulfide (general)Human> 7 days[2]
Disulfide (general)MouseUnstable (cleavage within 1 hour for some)[2]
This compound (inferred)HumanHigh stability[]

Table 2: In Vitro Payload Release from Disulfide Linkers

LinkerReducing AgentConcentrationTime% Payload ReleaseReference
Valine-Citrulline-disulfideGlutathione5 mM30 minutes> 80%

Note: This data for a valine-citrulline disulfide linker illustrates the rapid payload release in the presence of intracellular glutathione concentrations. Similar rapid release is expected for the this compound linker under reducing conditions.

Table 3: In Vitro Efficacy of this compound and Sulfo-SPDB Containing ADCs

ADCCell LineTarget AntigenIC50 (nM)Reference
7300-LP3004 (Side-chain ADC)SHP-77DLL339.74[4]
7300-LP2004 (Side-chain ADC)SHP-77DLL332.17[4]
7300-LP1003 (Linear ADC)SHP-77DLL3186.6[4]
7300-DeruxtecanSHP-77DLL3124.5[4]

Table 4: In Vivo Efficacy of a Sulfo-SPDB-DM4 ADC (IMGN853)

Xenograft ModelTreatmentOutcomep-valueReference
Endometrioid (END(K)265)IMGN853 (5mg/kg, 2 doses)Complete resolution of tumors< 0.001[5]
Uterine Serous Carcinoma PDX (BIO(K)1)IMGN853 (5mg/kg, 2 doses)2-fold increase in median survival< 0.001[5]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the development of this compound-linked ADCs.

Antibody-SPDB Linker Conjugation

This protocol describes the modification of a monoclonal antibody with the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: 50 mM Sodium Borate, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4

  • Purification column: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Elution buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange into the reaction buffer using an ultrafiltration vial or dialysis.

  • This compound Linker Stock Solution Preparation:

    • Dissolve the this compound linker in anhydrous DMSO to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the this compound linker stock solution to the antibody solution at a molar ratio of 5-15 moles of linker per mole of antibody. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking, protected from light.

  • Quenching the Reaction (Optional):

    • Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Purify the antibody-SPDB conjugate using a pre-equilibrated SEC column to remove excess linker and other small molecules.

    • Elute the conjugate with PBS, pH 7.4, and collect the fractions containing the antibody.

    • Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.

    • Pool the fractions containing the purified conjugate.

Payload (DM4) Conjugation to Antibody-SPDB

This protocol outlines the conjugation of a thiol-containing payload (e.g., DM4) to the this compound-modified antibody.

Materials:

  • Purified antibody-SPDB conjugate

  • Thiol-containing payload (e.g., DM4)

  • Anhydrous DMSO

  • Reaction buffer: PBS with 50 mM Borate, pH 7.5

  • Purification column: SEC column (e.g., Sephadex G-25)

  • Elution buffer: PBS, pH 7.4

Procedure:

  • Payload Stock Solution Preparation:

    • Dissolve the thiol-containing payload in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add the payload stock solution to the antibody-SPDB conjugate solution at a molar ratio of 3-10 moles of payload per mole of antibody.

    • Incubate the reaction mixture for 3-4 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

  • Purification:

    • Purify the final ADC using a pre-equilibrated SEC column to remove unreacted payload and other small molecules.

    • Elute the ADC with PBS, pH 7.4, and collect the fractions containing the antibody.

    • Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.

    • Pool the fractions containing the purified ADC.

Characterization of the Antibody-Drug Conjugate (ADC)

Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC:

  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

  • Method:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

    • Elute the ADC with a decreasing salt gradient.

    • Monitor the chromatogram at 280 nm.

    • Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)-HPLC:

  • Principle: SEC separates molecules based on their size. It is used to determine the amount of monomer, aggregate, and fragment in the ADC preparation.

  • Method:

    • Use an SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.

    • Monitor the chromatogram at 280 nm.

    • Quantify the percentage of monomer, aggregate, and fragment based on the peak areas.

3. Confirmation of Conjugation by Mass Spectrometry (MS):

  • Principle: Mass spectrometry provides a precise measurement of the molecular weight of the ADC and its subunits, confirming the successful conjugation of the payload and determining the distribution of drug-loaded species.

  • Method:

    • For intact mass analysis, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • For subunit analysis, reduce the interchain disulfide bonds of the ADC (e.g., with DTT) to separate the light and heavy chains before MS analysis.

    • Deconvolute the mass spectra to determine the masses of the different species and confirm the number of conjugated payloads.

Signaling Pathways and Cellular Mechanisms

The cytotoxic payload delivered by the this compound linker dictates the downstream cellular effects. A commonly used payload is the maytansinoid derivative, DM4.

Mechanism of Action of DM4:

DM4 is a potent anti-mitotic agent that targets tubulin, a key component of microtubules.[6] Microtubules are dynamic polymers that are essential for various cellular processes, including the formation of the mitotic spindle during cell division.

DM4 binds to tubulin and inhibits its polymerization, leading to the disruption of microtubule dynamics.[6][7] This interference with microtubule function has several consequences:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents the cell from progressing through mitosis, leading to cell cycle arrest at the G2/M phase.[7]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Bystander Effect:

Following the cleavage of the this compound linker and the release of DM4 within the target cell, it is possible for the payload to be modified (e.g., S-methylation) and subsequently diffuse out of the cell. This released metabolite can then be taken up by neighboring cancer cells, including those that may not express the target antigen, leading to their death. This phenomenon is known as the "bystander effect" and can enhance the overall anti-tumor efficacy of the ADC.

Visualizations

Signaling Pathway of DM4

DM4_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_endocytosis Endocytosis & Trafficking cluster_cytosol Cytosol (Reducing Environment) ADC Antibody-SPDB-DM4 Conjugate Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking GSH Glutathione (GSH) Lysosome->GSH Release of ADC into Cytosol DM4 Free DM4 GSH->DM4 This compound Linker Cleavage Tubulin Tubulin DM4->Tubulin Binding Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of an this compound-DM4 ADC.

Experimental Workflow for ADC Synthesis and Purification

ADC_Workflow cluster_conjugation Conjugation Steps start Start: Monoclonal Antibody step1 1. React with this compound Linker (NHS Ester Chemistry) start->step1 step2 2. Purify Antibody-SPDB (Size Exclusion Chromatography) step1->step2 step3 3. React with Thiolated Payload (DM4) (Disulfide Exchange) step2->step3 step4 4. Purify Final ADC (Size Exclusion Chromatography) step3->step4 end End: Purified ADC step4->end

Caption: General workflow for the synthesis and purification of an this compound-linked ADC.

Logical Relationship of ADC Characterization

ADC_Characterization cluster_analytics Analytical Characterization cluster_outputs Key Quality Attributes ADC Purified ADC HIC HIC-HPLC ADC->HIC SEC SEC-HPLC ADC->SEC MS Mass Spectrometry ADC->MS DAR Drug-to-Antibody Ratio (DAR) HIC->DAR Purity Purity & Aggregation SEC->Purity Identity Identity & Conjugation Confirmation MS->Identity

Caption: Key analytical techniques for ADC characterization.

Conclusion

The this compound linker represents a robust and versatile tool in the field of targeted drug delivery. Its disulfide-based chemistry allows for stable circulation of the ADC and efficient, targeted release of the cytotoxic payload within the reducing environment of cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the power of ADCs in the fight against cancer. A thorough understanding of the principles of this compound linker technology, coupled with rigorous analytical characterization, is paramount to the successful development of safe and effective antibody-drug conjugates.

References

Methodological & Application

Application Notes: Protocol for Conjugating SPDB to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody-Drug Conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody (mAb) with the cytotoxic effect of a potent small-molecule drug.[] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[2][3] SPDB (succinimidyl 3-(2-pyridyldithio)butyrate) is a heterobifunctional, cleavable linker widely used in ADC development.[][4] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on the antibody, and a pyridyldithio group that reacts with a thiol group on the cytotoxic payload to form a disulfide bond. This disulfide bond is stable in circulation but can be cleaved by reducing agents like glutathione, which are found at higher concentrations inside cells, allowing for targeted drug release.[][2]

This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, a crucial first step in the synthesis of a disulfide-linked ADC.

Key Experimental Parameters

Quantitative data and typical ranges for this compound conjugation are summarized below. The optimal conditions may vary depending on the specific antibody and desired drug-to-antibody ratio (DAR).

ParameterTypical Value/RangePurpose
Antibody Concentration 5 - 20 mg/mLTo ensure efficient reaction kinetics.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2 - 8.0Maintains antibody stability and allows for efficient NHS-ester reaction.
This compound:mAb Molar Ratio 5:1 to 20:1Controls the average number of this compound linkers attached per antibody.
Reaction Time 1 - 2 hoursAllows for sufficient modification of lysine residues.
Reaction Temperature Room Temperature (20-25°C)Balances reaction rate with antibody stability.
Purification Method Size Exclusion Chromatography (SEC) or DialysisRemoves excess, unreacted this compound linker.
Expected Yield ~50% - 80%Represents the recovery of the purified, modified antibody.[5]
Target DAR 2 - 4A common target for lysine-conjugated ADCs to balance efficacy and toxicity.[6]

Experimental Workflow & Reaction Scheme

The overall process involves modifying the antibody with the this compound linker, purifying the modified antibody, and then conjugating the thiol-containing drug.

G cluster_workflow Conjugation Workflow mAb 1. Monoclonal Antibody (in Amine-Free Buffer) SPDB_add 2. Add this compound Linker (Molar Excess) mAb->SPDB_add Incubate 3. Incubate (RT, 1-2 hours) SPDB_add->Incubate Purify1 4. Purify this compound-mAb (SEC or Dialysis) Incubate->Purify1 Drug_add 5. Add Thiol-Drug (Molar Excess) Purify1->Drug_add Incubate2 6. Incubate (Disulfide Exchange) Drug_add->Incubate2 Purify2 7. Final ADC Purification (SEC) Incubate2->Purify2 ADC Final ADC (mAb-S-S-Drug) Purify2->ADC

Caption: High-level workflow for creating an ADC using an this compound linker.

Detailed Experimental Protocol

This protocol is divided into two main stages: (1) Modification of the antibody with this compound, and (2) Quantification of linker incorporation.

Stage 1: Antibody Modification with this compound

Materials:

  • Monoclonal Antibody (mAb)

  • This compound linker (Succinimidyl 3-(2-pyridyldithio)butyrate)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, free of amines (e.g., Tris).

  • Solvent for this compound: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the amine-free Reaction Buffer (PBS, pH 7.4). This is critical as amine-containing buffers will quench the NHS-ester reaction.

    • Adjust the final concentration of the mAb to 5-10 mg/mL.

    • Determine the precise concentration using a spectrophotometer (A280, using the mAb's specific extinction coefficient).

  • This compound Linker Preparation:

    • Immediately before use, prepare a stock solution of this compound in DMF or DMSO (e.g., 10-20 mM). This compound is moisture-sensitive, so handle it accordingly.

    • Calculate the volume of this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess) over the mAb.

  • Conjugation Reaction:

    • While gently vortexing the mAb solution, add the calculated volume of the this compound stock solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation.

  • Purification of this compound-Modified Antibody:

    • To remove excess, unreacted this compound, purify the reaction mixture.

    • Method A (Size Exclusion Chromatography): Equilibrate an SEC column (e.g., PD-10 desalting column) with Reaction Buffer. Apply the reaction mixture to the column and collect the fractions containing the protein, which will elute first.

    • Method B (Dialysis): Transfer the reaction mixture to a dialysis cassette and dialyze against the Reaction Buffer (at 4°C) with at least three buffer changes over 24 hours.

  • Characterization and Storage:

    • Measure the concentration of the purified this compound-mAb using A280.

    • Store the modified antibody at 4°C for short-term use or at -80°C for long-term storage.

Stage 2: Quantification of Pyridyldithio Group Incorporation

To determine the number of this compound linkers successfully conjugated to each antibody (a prerequisite for calculating the final DAR), a spectrophotometric assay is performed. This involves releasing the pyridine-2-thione chromophore by reducing the disulfide bond.

Materials:

  • Purified this compound-mAb from Stage 1.

  • Dithiothreitol (DTT) solution (e.g., 50 mM in PBS).

  • Spectrophotometer.

Procedure:

  • Measure the absorbance of the this compound-mAb solution at 280 nm (A280) and 343 nm (A343). The absorbance at 343 nm is due to the pyridine-2-thione group.

  • Add a small volume of concentrated DTT solution to a known concentration of the this compound-mAb to a final DTT concentration of 5-10 mM.

  • Incubate for 15-30 minutes at room temperature to ensure complete reduction of the disulfide bonds.

  • Measure the absorbance of the solution at 343 nm again. The increase in absorbance is due to the released pyridine-2-thione.

  • Calculation:

    • The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.

    • The molar concentration of the antibody is calculated from its A280 measurement and molar extinction coefficient.

    • The average number of linkers per antibody is calculated as: (moles of pyridine-2-thione) / (moles of antibody)

Mechanism of Action: ADC Internalization and Payload Release

The ultimate goal of the conjugation is to create an ADC that can deliver its payload to a target cell. The this compound linker is designed to be cleaved inside the cell.

G cluster_moa ADC Mechanism of Action ADC_circ 1. ADC Circulates (Linker Stable) Binding 2. Binds to Target Antigen on Tumor Cell ADC_circ->Binding Targeting Internalization 3. Internalization (Endocytosis) Binding->Internalization Cleavage 4. Reductive Cleavage (e.g., by Glutathione) Internalization->Cleavage High [GSH] Release 5. Payload is Released into Cytosol Cleavage->Release Apoptosis 6. Cytotoxicity (e.g., Cell Cycle Arrest) Release->Apoptosis

Caption: Cellular mechanism of a disulfide-linked ADC.

Troubleshooting and Considerations

  • Low Conjugation Efficiency: Increase the this compound:mAb molar ratio, reaction time, or pH (up to 8.0). Ensure the antibody buffer is completely free of primary amines.

  • Antibody Aggregation: High DAR can increase the hydrophobicity of the antibody, leading to aggregation.[7] If aggregation is observed (e.g., by SEC), reduce the this compound:mAb molar ratio.

  • Linker Instability: The pyridyldithio group can be sensitive. Avoid unnecessarily harsh conditions and use freshly prepared reagents.

  • Heterogeneity: Lysine conjugation results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[7][8] This is an inherent characteristic of this method. Characterization techniques like Hydrophobic Interaction Chromatography (HIC) are essential to analyze this distribution.

References

Application Notes and Protocols for SPDB-Payload Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC.[1]

SPDB (succinimidyl 3-(2-pyridyldithio)butyrate) is a heterobifunctional, cleavable linker widely used in the development of ADCs. Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., lysine residues) on the antibody, while the pyridyldithio group reacts with a thiol-containing payload. The resulting disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage by intracellular reducing agents like glutathione, which are found at higher concentrations within tumor cells. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the cytotoxic agent.

These application notes provide a detailed, step-by-step guide for the conjugation of a thiol-containing payload to an antibody using the this compound linker. The protocol covers antibody modification, payload conjugation, purification of the resulting ADC, and characterization of the drug-to-antibody ratio (DAR).

Materials and Methods

Materials
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.5

  • This compound linker (succinimidyl 3-(2-pyridyldithio)butyrate)

  • Thiol-containing payload (e.g., a maytansinoid derivative like DM1 or DM4)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dimethylacetamide (DMA) or Dimethylformamide (DMF), anhydrous

  • Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Buffer: PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent)

  • Hydrophobic Interaction Chromatography (HIC) column for DAR analysis

  • HIC Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • HIC Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • UV-Vis Spectrophotometer

  • HPLC system

Experimental Protocols

Protocol 1: Antibody Modification with this compound Linker

This two-step protocol first involves the reaction of the this compound linker with the antibody, followed by conjugation with the thiol-containing payload.

1. Preparation of Reagents:

  • Equilibrate the antibody to room temperature.
  • Prepare a stock solution of the this compound linker in anhydrous DMSO at a concentration of 10 mM.

2. Antibody Modification:

  • Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.
  • Calculate the required volume of the this compound stock solution to achieve a desired molar excess (e.g., 5 to 10-fold molar excess of this compound to mAb).
  • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

3. Removal of Excess this compound:

  • Purify the this compound-modified antibody using a desalting column (e.g., Sephadex G-25) pre-equilibrated with Conjugation Buffer. This step removes unconjugated this compound linker.
  • Monitor the protein elution using a UV-Vis spectrophotometer at 280 nm.
  • Pool the protein-containing fractions.

Protocol 2: Conjugation of Thiol-Payload to this compound-Modified Antibody

1. Preparation of Payload Solution:

  • Prepare a stock solution of the thiol-containing payload in anhydrous DMA or DMF at a concentration of 10 mM.

2. Conjugation Reaction:

  • To the purified this compound-modified antibody solution, add the thiol-payload stock solution. A typical molar excess of payload to antibody is 1.5 to 2-fold over the initial molar excess of the this compound linker.
  • Incubate the reaction mixture for 16-24 hours at 4°C with gentle stirring.

3. Quenching the Reaction:

  • (Optional) Quench any unreacted maleimide groups by adding a final concentration of 1 mM N-acetylcysteine and incubating for 30 minutes at room temperature.

4. Purification of the Antibody-Drug Conjugate:

  • Purify the ADC from unconjugated payload and linker byproducts using a size-exclusion chromatography (SEC) column pre-equilibrated with Purification Buffer (PBS, pH 7.4).[1][2][3]
  • Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the payload to confirm conjugation.
  • Pool the fractions containing the purified ADC.
  • Concentrate the purified ADC to the desired concentration using an appropriate method (e.g., centrifugal filtration).
  • Sterile filter the final ADC solution and store at 2-8°C.

Data Presentation

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody. Hydrophobic Interaction Chromatography (HIC) is a widely used analytical technique to determine the DAR. The addition of the hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of different drug-loaded species.

Table 1: Example HIC-HPLC Data for DAR Calculation of an this compound-Conjugated ADC

PeakRetention Time (min)Peak Area (%)Drug LoadContribution to Average DAR
DAR 08.510.200.00
DAR 212.125.520.51
DAR 415.345.841.83
DAR 618.215.360.92
DAR 820.53.280.26
Total 100.0 Average DAR = 3.52

Calculation of Average DAR: Average DAR = Σ (% Peak Area of each species × Drug Load of each species) / 100

Mandatory Visualization

SPDB_Conjugation_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_step3 Step 3: Purification & Analysis mAb Antibody (mAb) SPDB_mAb This compound-Modified mAb mAb->SPDB_mAb + this compound (NHS Ester Reaction) This compound This compound Linker This compound->SPDB_mAb ADC Antibody-Drug Conjugate (ADC) SPDB_mAb->ADC + Thiol-Payload (Disulfide Exchange) Payload Thiol-Payload Payload->ADC Purification Purification (SEC) ADC->Purification Analysis Characterization (HIC-HPLC for DAR) Purification->Analysis

Caption: Workflow for this compound-payload conjugation.

SPDB_Reaction_Mechanism Antibody Antibody H₂N-Lys Modified_Ab Modified Antibody Ab-NHCO-Linker-S-S-Pyridyl Antibody->Modified_Ab + this compound (pH 7.2-8.0) This compound This compound Linker NHS-Ester-Linker-S-S-Pyridyl This compound->Modified_Ab ADC Antibody-Drug Conjugate Ab-NHCO-Linker-S-S-Payload Modified_Ab->ADC + Payload-SH Payload Payload HS-Payload Payload->ADC

Caption: Reaction mechanism of this compound conjugation.

References

Application Notes and Protocols for the Characterization of SPDB-ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Styrylpyridinium-based Drug-linker Antibody-Drug Conjugates (SPDB-ADCs). This compound linkers are a class of disulfide-containing linkers that are cleaved in the reducing environment of the cell, leading to the release of the cytotoxic payload.[1][2] This document outlines key analytical techniques, provides detailed experimental protocols, and presents available quantitative data for the characterization of these complex biotherapeutics.

Data Presentation

The following tables summarize key quantitative data for this compound-ADCs, focusing on the critical quality attribute of Drug-to-Antibody Ratio (DAR).

Table 1: Average Drug-to-Antibody Ratio (DAR) of this compound-DM4 Conjugated to a Panel of Anti-Antigen B Human IgG1 Antibodies.

Antibody PanelLinker-PayloadAverage DAR (± Standard Deviation)
19 anti-Antigen B human IgG1 antibodiesThis compound-DM43.1 ± 0.5

Data sourced from a study on microscale antibody-maytansinoid conjugation.[3]

Table 2: Influence of DAR on the Preclinical Properties of a Maytansinoid ADC with a Cleavable sulfo-SPDB-DM4 Linker.

Average DARIn Vivo ClearanceTherapeutic Index
~2 - 6Comparable, lower clearance ratesFavorable
~9 - 10Rapid clearance, significant accumulation in the liverDecreased efficacy

This data suggests an optimal DAR of 2 to 6 for maytansinoid ADCs utilizing a sulfo-SPDB linker to achieve a better therapeutic index.[4]

Experimental Protocols

Detailed methodologies for the key experiments in the characterization of this compound-ADCs are provided below. These protocols are based on established methods for ADC analysis and can be adapted for specific this compound-ADC constructs.

Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR by measuring the absorbance of the ADC at two different wavelengths.

Principle: The absorbance of the antibody and the drug are measured at their respective maximum absorbance wavelengths (typically 280 nm for the antibody and a different wavelength for the payload). The Beer-Lambert law is then used to calculate the concentrations of the antibody and the payload, from which the average DAR can be determined.

Materials:

  • This compound-ADC sample

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Determine the extinction coefficients of the unconjugated antibody and the free drug-linker at 280 nm and the wavelength of maximum absorbance for the drug.

  • Prepare a blank solution using the formulation buffer of the ADC.

  • Dilute the this compound-ADC sample to a suitable concentration (e.g., 1 mg/mL) in PBS.

  • Measure the absorbance of the diluted ADC sample at 280 nm and the wavelength of maximum absorbance of the drug.

  • Calculate the average DAR using the following equations:

    • Concentration of Antibody (mg/mL) = (A₂₈₀ - (Aₓ * ε_drug,ₓ / ε_drug,₂₈₀)) / ε_Ab,₂₈₀

    • Concentration of Drug (M) = (Aₓ - (A₂₈₀ * ε_Ab,ₓ / ε_Ab,₂₈₀)) / ε_drug,ₓ

    • Average DAR = (Concentration of Drug / Concentration of Antibody) * Molar Mass of Antibody

    Where:

    • A₂₈₀ and Aₓ are the absorbances of the ADC at 280 nm and the drug's maximum absorbance wavelength, respectively.

    • ε_Ab,₂₈₀ and ε_Ab,ₓ are the extinction coefficients of the antibody at 280 nm and the drug's maximum absorbance wavelength, respectively.

    • ε_drug,₂₈₀ and ε_drug,ₓ are the extinction coefficients of the drug at 280 nm and its maximum absorbance wavelength, respectively.

Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

Principle: The hydrophobic drug payload increases the overall hydrophobicity of the ADC. HIC utilizes a stationary phase with hydrophobic ligands. At high salt concentrations, the hydrophobic regions of the ADC interact with the stationary phase. A decreasing salt gradient then elutes the different ADC species, with higher DAR species being more retained.

Materials:

  • This compound-ADC sample

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate, 100 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

Protocol:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the this compound-ADC sample (typically 10-50 µg).

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to the different DAR species. The relative peak area of each species represents its proportion in the mixture.

  • Calculate the average DAR by taking the weighted average of the DAR values of each species.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides detailed information on the molecular weight of the intact ADC and its subunits, confirming the conjugation and allowing for the determination of the DAR.

Principle: The ADC sample is first separated by liquid chromatography (often Reverse Phase-HPLC) and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the determination of the molecular weight of the different ADC species.

Materials:

  • This compound-ADC sample

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • RP-HPLC column (e.g., C4 or C8)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Protocol:

  • Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B.

  • Inject the this compound-ADC sample.

  • Elute the ADC using a gradient of increasing Mobile Phase B.

  • The eluent is directly introduced into the mass spectrometer.

  • Acquire the mass spectra of the intact ADC.

  • Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded species.

  • The mass difference between the peaks will correspond to the mass of the drug-linker, confirming successful conjugation and allowing for the calculation of the DAR.

  • For more detailed analysis, the ADC can be reduced to separate the light and heavy chains prior to LC-MS analysis.

Assessment of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the detection and quantification of high molecular weight species (aggregates) in the ADC sample.

Principle: The SEC column contains porous beads. Larger molecules, such as aggregates, are excluded from the pores and elute first. Smaller molecules, like the monomeric ADC, can enter the pores, resulting in a longer retention time.

Materials:

  • This compound-ADC sample

  • Mobile Phase: PBS, pH 7.4

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

Protocol:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the this compound-ADC sample.

  • Elute the sample isocratically with the mobile phase.

  • Monitor the elution profile at 280 nm.

  • The peak corresponding to the high molecular weight species is the aggregate, while the main peak is the monomer.

  • Quantify the percentage of aggregation by integrating the peak areas.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts related to the characterization of this compound-ADCs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound-ADC Receptor Tumor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cleavage of This compound Linker (Reduction) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an this compound-ADC.

HIC_Workflow Sample This compound-ADC Sample Injection Inject onto HIC Column Sample->Injection Gradient Apply Decreasing Salt Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram with Separated DAR Species Detection->Chromatogram Analysis Peak Integration & Average DAR Calculation Chromatogram->Analysis

Caption: Workflow for DAR analysis using Hydrophobic Interaction Chromatography (HIC).

LCMS_Workflow Sample This compound-ADC Sample Separation Reverse Phase HPLC Separation Sample->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Mass Analysis (e.g., TOF) Ionization->MassAnalysis Spectrum Mass Spectrum Acquisition MassAnalysis->Spectrum Deconvolution Deconvolution & Molecular Weight Determination Spectrum->Deconvolution

Caption: Workflow for this compound-ADC characterization by LC-MS.

References

Application Notes and Protocols for In Vitro Cleavage of SPDB Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker is a critical component in the design of antibody-drug conjugates (ADCs). As a cleavable linker, this compound is designed to be stable in systemic circulation and to release its cytotoxic payload selectively within the target tumor cells. This selective cleavage is achieved through the reduction of the linker's disulfide bond by intracellular glutathione (GSH), which is present in significantly higher concentrations in the cytoplasm (1–10 mM) compared to the blood plasma (~5 µM)[1]. The ability to accurately assess the cleavage of the this compound linker in a controlled in vitro environment is paramount for the development and optimization of ADCs.

These application notes provide a detailed protocol for conducting an in vitro cleavage assay of an this compound-containing ADC using glutathione. Additionally, it outlines the analytical methods for monitoring the cleavage reaction and quantifying the release of the payload.

Principle of this compound Linker Cleavage

The cleavage of the this compound linker is a chemical reduction process. The disulfide bond within the linker is susceptible to nucleophilic attack by the thiol group of glutathione. This reaction results in the cleavage of the disulfide bond, liberating the payload from the antibody. The reducing environment of the cytoplasm, with its high concentration of glutathione, drives this cleavage, ensuring targeted drug release.

Data Presentation

The following table summarizes the key quantitative parameters for the in vitro cleavage of the this compound linker. These values are derived from established protocols for disulfide linker cleavage and can be used as a starting point for optimization.

ParameterValueReference
Cleaving Agent Reduced Glutathione (GSH)[1]
GSH Concentration 5 mM - 10 mM[2]
ADC Concentration 1 mg/mLN/A
Reaction Buffer Phosphate Buffered Saline (PBS)N/A
pH 7.2 - 7.4[2]
Incubation Temperature 37°C[2]
Incubation Time 3 - 24 hours[2][3]

Experimental Protocols

Materials and Reagents
  • This compound-conjugated Antibody-Drug Conjugate (ADC)

  • Reduced Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Microcentrifuge tubes

  • Incubator capable of maintaining 37°C

  • Analytical instruments (HPLC, LC-MS)

Protocol for In Vitro Cleavage Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the this compound-ADC at a concentration of 10 mg/mL in PBS.

    • Prepare a fresh stock solution of reduced glutathione (GSH) at a concentration of 100 mM in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the appropriate volume of the this compound-ADC stock solution to achieve a final concentration of 1 mg/mL in the desired reaction volume.

    • Add PBS to the tube to bring the volume closer to the final reaction volume.

    • To initiate the cleavage reaction, add the required volume of the 100 mM GSH stock solution to achieve a final concentration of 5 mM.

    • For a negative control, prepare a parallel reaction tube containing the this compound-ADC and PBS, but without the addition of GSH.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction tubes at 37°C for a predetermined time course (e.g., 0, 1, 3, 6, 12, and 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the reaction mixture for analysis.

    • Analyze the samples immediately or store them at -80°C for later analysis by HPLC or LC-MS to determine the extent of cleavage.

Analytical Methods for Cleavage Analysis

The extent of this compound linker cleavage can be monitored by various analytical techniques that can separate and quantify the intact ADC, the released payload, and the antibody-linker remnant.

High-Performance Liquid Chromatography (HPLC)
  • Size Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their size. The intact ADC will elute earlier than the smaller, cleaved antibody. This technique is useful for monitoring the disappearance of the intact ADC peak and the appearance of the cleaved antibody peak.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is particularly useful for quantifying the released payload, which is typically a small, hydrophobic molecule. A standard curve of the free payload can be used for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a powerful tool for the detailed characterization and quantification of the cleavage products.[4][5][6][7][8][9]

  • Sample Preparation: The reaction mixture can be directly injected or subjected to a simple protein precipitation step to remove the antibody components before analyzing the released payload.

  • Chromatography: A C18 reversed-phase column is commonly used for separating the payload from other reaction components. A gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically employed.

  • Mass Spectrometry: The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the released payload.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_adc Prepare this compound-ADC Stock Solution (10 mg/mL) setup Set up Cleavage Reaction (1 mg/mL ADC, 5 mM GSH in PBS) prep_adc->setup prep_gsh Prepare Glutathione Stock Solution (100 mM) prep_gsh->setup incubate Incubate at 37°C (Time Course: 0-24h) setup->incubate control Set up Negative Control (ADC in PBS, no GSH) control->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot hplc HPLC Analysis (SEC or RP) aliquot->hplc lcms LC-MS Analysis aliquot->lcms spdb_cleavage_mechanism cluster_reactants Reactants cluster_products Products adc Antibody-SPDB-Payload cleaved_ab Cleaved Antibody-Linker adc->cleaved_ab Disulfide Reduction payload Released Payload adc->payload Release gsh Glutathione (GSH) gssg Oxidized Glutathione (GSSG) gsh->gssg Oxidation

References

Application Notes and Protocols for Site-Specific Antibody Conjugation Using SPDB Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. This document provides detailed application notes and protocols for the use of N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB), a cleavable linker, for site-specific antibody conjugation.

The this compound linker contains a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the tumor microenvironment and within target cells.[1][] This selective cleavage ensures the targeted release of the cytotoxic drug at the site of action, enhancing therapeutic efficacy and reducing off-target effects.[][3] The stability of the disulfide bond can be modulated by introducing steric hindrance around it, allowing for fine-tuning of the drug release kinetics.[3]

These notes will detail the advantages of using the this compound linker, provide comprehensive experimental protocols for conjugation and characterization, and present quantitative data to guide researchers in the development of novel ADCs.

Advantages of the this compound Linker

  • Reductive Cleavage: The disulfide bond in the this compound linker is susceptible to cleavage by reducing agents such as glutathione, which is present in higher concentrations inside cells compared to the bloodstream.[3] This differential stability allows for targeted payload release within the tumor microenvironment.

  • Controllable Stability: The stability of the disulfide bond can be engineered to control the rate of drug release, optimizing the therapeutic window.[3]

  • Broad Compatibility: The this compound linker's N-hydroxysuccinimide (NHS) ester allows for efficient conjugation to primary amines on the antibody, while the pyridyldithio group reacts with sulfhydryl groups on the cytotoxic payload, making it compatible with a wide range of antibodies and drugs.[4]

  • Proven Clinical Relevance: Disulfide-based linkers have been successfully incorporated into several ADCs that have advanced to clinical trials, demonstrating their therapeutic potential.[5]

Experimental Protocols

Protocol 1: Preparation of Antibody for Conjugation (Thiol Introduction)

This protocol describes the introduction of free thiol groups onto the antibody, which will serve as conjugation sites for the this compound linker. This can be achieved by either reducing the native interchain disulfide bonds or by introducing cysteine residues through genetic engineering.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP))

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2-7.5)

  • Desalting columns (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reduction of Disulfide Bonds:

    • Add a 10-20 fold molar excess of the reducing agent (DTT or TCEP) to the antibody solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes. The exact time and temperature may need to be optimized for the specific antibody.

  • Removal of Excess Reducing Agent:

    • Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column.

    • Elute the reduced antibody with the reaction buffer.

  • Quantification of Free Thiols:

    • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

    • Quantify the number of free thiol groups per antibody using Ellman's reagent (DTNB). The desired drug-to-antibody ratio (DAR) will influence the target number of free thiols.

Protocol 2: Conjugation of this compound Linker to Cytotoxic Payload

This protocol outlines the reaction of the this compound linker with a thiol-containing cytotoxic drug.

Materials:

  • Thiol-containing cytotoxic drug

  • This compound linker

  • Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Reaction vessel protected from light

Procedure:

  • Reagent Preparation: Dissolve the thiol-containing cytotoxic drug and a 1.1 to 1.5-fold molar excess of the this compound linker in the anhydrous solvent.

  • Conjugation Reaction:

    • Mix the solutions and stir the reaction at room temperature for 1-4 hours, protected from light.

    • Monitor the reaction progress using an appropriate analytical method (e.g., HPLC or TLC).

  • Purification of the Linker-Payload Conjugate:

    • Once the reaction is complete, purify the this compound-payload conjugate using column chromatography (e.g., silica gel or reversed-phase HPLC) to remove unreacted starting materials.

    • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 3: Conjugation of this compound-Payload to the Reduced Antibody

This protocol describes the final step of conjugating the this compound-payload to the prepared antibody.

Materials:

  • Reduced antibody with free thiol groups

  • Purified this compound-payload conjugate

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2-7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of the this compound-payload conjugate (dissolved in a minimal amount of a co-solvent like DMSO if necessary) to the reduced antibody solution.

    • Gently mix and incubate the reaction at 4°C or room temperature for 4-16 hours. The optimal conditions should be determined empirically.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted pyridyldithio groups.

    • Incubate for an additional 30 minutes.

  • Purification of the ADC:

    • Purify the resulting ADC from unconjugated antibody, free drug-linker, and other reaction components using size-exclusion chromatography (SEC) or protein A affinity chromatography.

    • Exchange the buffer of the purified ADC into a formulation buffer suitable for storage (e.g., PBS or histidine-based buffer).

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by A280 measurement).

    • Determine the average Drug-to-Antibody Ratio (DAR) using methods described in the next section.

    • Assess the purity and aggregation state of the ADC by SEC-HPLC.

    • Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.

Characterization of this compound-Linked ADCs

Accurate characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC that significantly impacts its therapeutic index.

Method 1: UV-Vis Spectroscopy This method is straightforward but requires that the drug and antibody have distinct absorbance maxima.

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

Method 2: Mass Spectrometry (MS) Mass spectrometry provides a more accurate and detailed analysis of the DAR distribution.

  • Intact Mass Analysis: Analyze the intact ADC by LC-MS. The resulting mass spectrum will show a distribution of species with different numbers of conjugated drugs. The average DAR can be calculated from the weighted average of the different species.

  • Reduced Mass Analysis: Reduce the ADC to separate the light and heavy chains and analyze by LC-MS. This can help to determine the distribution of the payload on each chain.

Method 3: Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on the number of conjugated drug molecules, as the payload often increases the hydrophobicity of the antibody.

  • Inject the ADC onto a HIC column.

  • Elute with a decreasing salt gradient.

  • The different DAR species will elute as separate peaks, allowing for the quantification of each species and the calculation of the average DAR.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs utilizing disulfide-based linkers.

Parameter ADC with sulfo-SPDB-DM4 ADC with this compound-DM4 Reference Cell Line Reference
Total Catabolites (pmol/million cells) 0.70.4HCT-15 (MDR)[7]
Intracellular Catabolites (pmol/million cells) 0.50.1HCT-15 (MDR)[7]
Total Catabolites (pmol/million cells) 2.62.0COLO 205 (non-MDR)[7]
Catabolites in Media (pmol/million cells) 0.60.8COLO 205 (non-MDR)[7]

MDR: Multi-Drug Resistant

ADC Target Cell Line IC50 Reference
Anti-EpCAM-sulfo-SPDB-DM4EpCAMHCT-15 (MDR)Cytotoxic[7]
Anti-EpCAM-SPDB-DM4EpCAMHCT-15 (MDR)Inactive[7]

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (DTT/TCEP) conjugation Conjugation Reaction reduced_mAb->conjugation This compound This compound Linker spdb_payload This compound-Payload This compound->spdb_payload payload Thiol-Payload payload->spdb_payload spdb_payload->conjugation quench Quenching conjugation->quench purification Purification (SEC/Protein A) quench->purification adc Purified ADC purification->adc dar DAR Determination (UV-Vis, MS, HIC) adc->dar purity Purity & Aggregation (SEC-HPLC) adc->purity integrity Integrity (SDS-PAGE, MS) adc->integrity

Caption: Experimental workflow for this compound-mediated antibody conjugation.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC in Circulation (Stable Disulfide Bond) binding ADC Binds to Tumor Antigen adc->binding tumor_cell Tumor Cell endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Payload Release (Disulfide Cleavage by Glutathione) lysosome->release Reductive Environment cytotoxicity Cytotoxic Effect (e.g., Microtubule Disruption) release->cytotoxicity apoptosis Apoptosis cytotoxicity->apoptosis

Caption: Cellular trafficking and payload release of an this compound-linked ADC.

References

Application of SPDB in Developing Antibody-Drug Conjugates (ADCs) for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. This application note focuses on the use of the N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker in the development of ADCs for the treatment of solid tumors.

This compound is a cleavable linker that contains a disulfide bond. This linker is designed to be stable in the systemic circulation but is susceptible to cleavage in the reductive intracellular environment of tumor cells, which have significantly higher concentrations of glutathione (GSH) compared to the bloodstream. This selective cleavage mechanism allows for the targeted release of the cytotoxic payload within the cancer cell, leading to enhanced antitumor activity and a wider therapeutic window.

Mechanism of Action of this compound-based ADCs

The efficacy of this compound-linked ADCs relies on a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of cancer cells by the monoclonal antibody component of the ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound-ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death 5. Cytotoxicity SPDB_Cleavage_Pathway ADC_Lysosome This compound-ADC in Lysosome Thiol_Exchange Thiol-Disulfide Exchange ADC_Lysosome->Thiol_Exchange Glutathione Glutathione (GSH) Glutathione->Thiol_Exchange Released_Payload Active Payload (e.g., DM4) Thiol_Exchange->Released_Payload Antibody_Linker Antibody-Linker Fragment Thiol_Exchange->Antibody_Linker SPDB_Conjugation_Workflow Start Start Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Conjugation 3. Conjugation Reaction (Antibody + this compound-Payload) Antibody_Prep->Conjugation SPDB_Prep 2. This compound-Payload Stock Solution Prep SPDB_Prep->Conjugation Purification 4. Purification (Size Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization (DAR, Purity, etc.) Purification->Characterization End End Characterization->End DAR_HIC_Workflow Start Start Sample_Prep 1. ADC Sample Preparation Start->Sample_Prep HIC_Analysis 2. HIC-HPLC Analysis Sample_Prep->HIC_Analysis Peak_Integration 3. Peak Integration HIC_Analysis->Peak_Integration DAR_Calculation 4. Weighted Average DAR Calculation Peak_Integration->DAR_Calculation End End DAR_Calculation->End Cytotoxicity_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells (Antigen-positive & -negative) Start->Cell_Seeding ADC_Treatment 2. Treat with ADC (Serial Dilutions) Cell_Seeding->ADC_Treatment Incubation 3. Incubate (e.g., 72-120 hours) ADC_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance (e.g., 570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC50 Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Troubleshooting & Optimization

Technical Support Center: Optimizing SPDB Linker Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the preparation of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its mechanism of action?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation, particularly for creating ADCs.[][2] It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group. The NHS ester reacts with primary amines (like the side chain of lysine residues) on the antibody to form a stable amide bond.[2] The pyridyldithio group reacts with a sulfhydryl (thiol) group on the drug payload, forming a disulfide bond. This disulfide bond is cleavable under reducing conditions, such as those found inside a target cell, allowing for the specific release of the payload.[][3]

Q2: What are the key advantages of using an this compound linker?

A2: The primary advantages of the this compound linker include:

  • Cleavability: The disulfide bond allows for targeted drug release in the reductive environment of the cell, minimizing systemic toxicity.[]

  • Stability: The linker is stable in circulation, preventing premature drug release.[][3]

  • Versatility: It can be used to conjugate a wide variety of antibodies and payloads with available amine and sulfhydryl groups, respectively.

Q3: What is the optimal pH for this compound conjugation to an antibody?

A3: The reaction of the NHS ester with primary amines on the antibody is pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[2] At lower pH, the amine groups are protonated and less reactive. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.

Q4: How does the molar ratio of this compound to antibody affect the drug-to-antibody ratio (DAR)?

A4: The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to one antibody, is influenced by the molar excess of the this compound linker and the subsequent drug payload used in the reaction. Increasing the molar ratio of the linker-payload to the antibody will generally result in a higher DAR. However, an excessively high molar ratio can lead to antibody aggregation and loss of activity.[] It is crucial to empirically determine the optimal molar ratio for each specific antibody-drug pair to achieve the desired DAR.

Q5: How should I store the this compound linker and the final ADC?

A5: The this compound linker is sensitive to moisture and should be stored at -20°C in a desiccated environment.[2] Once dissolved in an organic solvent like DMSO, it should be used immediately or stored at -80°C for short periods.[2] The final purified ADC should be stored in a suitable buffer, typically at 2-8°C for short-term storage or frozen at -80°C for long-term storage, to prevent aggregation and degradation. The optimal storage conditions should be determined for each specific ADC.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Inactive this compound linker: The NHS ester has hydrolyzed due to moisture.Use fresh, high-quality this compound linker. Store the linker under desiccated conditions. Allow the vial to warm to room temperature before opening to prevent condensation.
Suboptimal pH: The reaction buffer pH is too low or too high.Ensure the reaction buffer pH is between 7.2 and 8.5. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS).
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the antibody for reaction with the NHS ester.Use a buffer that does not contain primary amines. If your antibody is in a Tris-containing buffer, perform a buffer exchange into a suitable buffer like PBS before conjugation.
Low antibody concentration: Dilute antibody solutions can lead to inefficient conjugation.Concentrate the antibody solution to at least 1-2 mg/mL before starting the conjugation reaction.
Low Drug-to-Antibody Ratio (DAR) Insufficient molar excess of this compound/payload: The amount of linker and drug is limiting the reaction.Increase the molar ratio of the this compound linker and the drug payload in a stepwise manner to find the optimal ratio for your desired DAR.
Short reaction time: The incubation time may not be sufficient for the reaction to go to completion.Increase the reaction time. Monitor the progress of the reaction to determine the optimal duration.
Hydrolysis of the NHS ester: The linker is degrading before it can react with the antibody.Ensure the reaction is set up promptly after dissolving the this compound linker. Minimize the time the linker is in an aqueous solution before adding the antibody.
High Aggregation of ADC Excessive DAR: A high number of conjugated hydrophobic drug molecules can lead to aggregation.Optimize the molar ratio of the linker-payload to achieve a lower, more controlled DAR.
Hydrophobic nature of the linker-payload: The this compound linker and many drug payloads are hydrophobic.Consider using a more hydrophilic variant of the this compound linker if available, or include solubility-enhancing agents in the formulation buffer.
Inappropriate buffer conditions: The pH or ionic strength of the buffer may be promoting aggregation.Screen different buffer conditions (pH, salt concentration) for the final formulation to improve the stability of the ADC.
Premature Drug Release Instability of the disulfide bond: The disulfide bond may be cleaved prematurely in the storage buffer or in vivo.For applications requiring higher stability, consider using a hindered disulfide linker to slow the rate of cleavage.[3] Ensure that the storage buffer does not contain reducing agents.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the outcome of this compound conjugation. The exact values will vary depending on the specific antibody, payload, and experimental setup.

Table 1: Effect of pH on this compound Conjugation Efficiency

Reaction pHRelative Conjugation Efficiency (%)
6.545
7.075
7.595
8.0100
8.590
9.070

Note: Efficiency is relative to the optimal pH of 8.0. Higher pH leads to increased hydrolysis of the NHS ester.

Table 2: Effect of Molar Ratio of this compound-Payload to Antibody on Average DAR

Molar Ratio (Linker-Payload:Antibody)Average Drug-to-Antibody Ratio (DAR)
2:11.5
5:13.2
10:15.8
20:17.5

Note: Higher molar ratios increase the DAR but may also increase the risk of aggregation.

Table 3: Stability of this compound-conjugated ADC in Plasma

Incubation Time (hours)Percentage of Intact ADC (%)
0100
2492
4885
7278

Note: This table illustrates the gradual release of the payload from the ADC due to disulfide cleavage in a plasma environment.[4]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Drug Payload to an Antibody using this compound Linker

This protocol describes the modification of an antibody with the this compound linker, followed by the conjugation of a thiol-containing drug payload.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Thiol-containing drug payload

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

  • Diafiltration/ultrafiltration system

Procedure:

Step 1: Antibody Preparation

  • Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange into the Reaction Buffer.

  • Bring the antibody solution to room temperature.

Step 2: this compound Linker Activation and Antibody Modification

  • Immediately before use, dissolve the this compound linker in anhydrous DMSO to a concentration of 10 mM.

  • Add the desired molar excess of the this compound solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

Step 3: Removal of Excess this compound Linker

  • Purify the this compound-modified antibody using a desalting column or SEC equilibrated with Reaction Buffer to remove the unreacted this compound linker.

  • Pool the fractions containing the modified antibody.

Step 4: Conjugation of the Drug Payload

  • Dissolve the thiol-containing drug payload in a suitable solvent (e.g., DMSO).

  • Add the drug payload solution to the purified this compound-modified antibody at a desired molar excess.

  • Incubate the reaction mixture for 4-16 hours at 4°C with gentle agitation.

Step 5: Quenching the Reaction (Optional)

  • To cap any unreacted pyridyldithio groups, a quenching agent like N-acetyl-L-cysteine can be added.

Step 6: Purification of the ADC

  • Purify the final ADC conjugate using SEC to remove unreacted drug payload and other small molecules.

  • Perform buffer exchange into a suitable formulation buffer and concentrate the ADC using a diafiltration/ultrafiltration system.[5][6][7][8]

Step 7: Characterization

  • Determine the final protein concentration (e.g., by A280 measurement).

  • Determine the average DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

  • Assess the level of aggregation using SEC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Modification Antibody Modification (Antibody + this compound) Antibody_Prep->Modification Linker_Prep This compound Linker Dissolution (DMSO) Linker_Prep->Modification Purification1 Purification 1 (Remove Excess Linker) Modification->Purification1 Conjugation Payload Conjugation (Modified Ab + Drug) Purification1->Conjugation Purification2 Purification 2 (Remove Excess Drug) Conjugation->Purification2 Characterization Characterization (DAR, Aggregation) Purification2->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Experimental workflow for this compound linker conjugation.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) Antigen Antigen ADC->Antigen Binding Target_Cell Target Cancer Cell Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Internalization Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Payload_Release Payload Release (Disulfide Cleavage) Lysosome->Payload_Release Reduction Cytotoxicity Cellular Cytotoxicity Payload_Release->Cytotoxicity Induces

Caption: ADC internalization and payload release pathway.

References

Technical Support Center: Preventing Aggregation of ADCs with SPDB Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Antibody-Drug Conjugates (ADCs) featuring the SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) linker.

Understanding the Challenge: Aggregation in this compound-Linked ADCs

This compound is a cleavable linker that connects the antibody to the cytotoxic payload via a disulfide bond. This bond is designed to be stable in circulation and cleaved in the reducing environment of the target cell. However, the introduction of the linker and a typically hydrophobic payload can increase the propensity of the ADC to aggregate.[1][2][3] Aggregation can negatively impact the ADC's stability, efficacy, and safety, potentially leading to immunogenic responses.[1][3][4]

Key factors contributing to the aggregation of ADCs, including those with this compound linkers, include:

  • Hydrophobicity of the Payload and Linker: The hydrophobic nature of many cytotoxic payloads and parts of the linker can lead to intermolecular interactions that drive aggregation.[5][6][7][8][9]

  • Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater tendency to aggregate.[1][2]

  • Conjugation Process Conditions: The use of organic co-solvents to dissolve the linker-payload, as well as pH and temperature during the conjugation reaction, can stress the antibody and induce aggregation.[1][3]

  • Formulation Conditions: The pH, ionic strength, and absence of stabilizing excipients in the final formulation buffer can significantly impact long-term stability.[1][2][10][11][12]

  • Storage and Handling: Freeze-thaw cycles and exposure to light or agitation can also promote the formation of aggregates.[1][2]

Below is a diagram illustrating the primary factors that can lead to the aggregation of an ADC.

cluster_causes Causes of ADC Aggregation cluster_effect Effect Payload Hydrophobic Payload/Linker (e.g., this compound-Payload) Aggregation ADC Aggregation Payload->Aggregation DAR High Drug-to-Antibody Ratio (DAR) DAR->Aggregation Conjugation Harsh Conjugation Conditions (pH, Organic Solvents) Conjugation->Aggregation Formulation Suboptimal Formulation (pH, Ionic Strength) Formulation->Aggregation Storage Inadequate Storage/Handling (Freeze-Thaw, Agitation) Storage->Aggregation

Caption: Key drivers leading to ADC aggregation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues with ADC aggregation during development.

Problem 1: High Levels of Aggregation Detected Immediately After Conjugation and Purification

Potential Cause Troubleshooting Step Expected Outcome
Harsh Conjugation Conditions 1. Optimize pH: Screen a range of pH values (e.g., 6.5-8.0) for the conjugation reaction. While the reaction may be efficient at a certain pH, the antibody might be less stable. 2. Minimize Co-solvent: Reduce the percentage of organic co-solvent (e.g., DMSO, DMF) used to dissolve the this compound-payload to the lowest effective concentration. 3. Lower Reaction Temperature: Perform the conjugation at a lower temperature (e.g., 4°C vs. room temperature) to reduce stress on the antibody.A significant reduction in the percentage of high molecular weight (HMW) species as measured by Size Exclusion Chromatography (SEC).
High Drug-to-Antibody Ratio (DAR) 1. Reduce Molar Excess of Linker-Payload: Titrate the molar equivalents of the this compound-payload added to the antibody to achieve a lower average DAR. 2. Optimize Reduction Step: For cysteine-based conjugation, fine-tune the concentration of the reducing agent and incubation time to control the number of available thiol groups.Lower average DAR, which often correlates with decreased hydrophobicity and aggregation propensity.
Inefficient Purification 1. Optimize Chromatography Method: Ensure the size exclusion or hydrophobic interaction chromatography method is adequately resolving monomers from aggregates. Adjust buffer composition and gradient if necessary. 2. Consider Alternative Purification: Explore other purification techniques like ion-exchange chromatography.Improved separation and removal of aggregates, leading to a purer monomeric ADC product.

Problem 2: Gradual Increase in Aggregation During Storage

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Formulation Buffer 1. pH Screening: Evaluate the stability of the ADC in a range of buffering systems (e.g., histidine, citrate, acetate) and pH values (typically between 5.0 and 7.0). 2. Ionic Strength Adjustment: Assess the effect of varying salt concentrations (e.g., 50-150 mM NaCl) on aggregation.[10][11][12]Identification of a buffer system that minimizes the rate of aggregate formation over time.
Absence of Stabilizing Excipients 1. Incorporate Sugars: Add non-reducing sugars like sucrose or trehalose (e.g., 2-10% w/v) to provide conformational stability.[13] 2. Add Surfactants: Include non-ionic surfactants such as polysorbate 20 or polysorbate 80 (e.g., 0.01-0.05% w/v) to prevent surface-induced aggregation and aggregation at interfaces.[13][14][15]Enhanced long-term stability with a significant reduction in the formation of HMW species during storage.
Inappropriate Storage Conditions 1. Optimize Temperature: Determine the optimal storage temperature (e.g., 2-8°C vs. frozen). 2. Control Freeze-Thaw Cycles: If frozen storage is necessary, minimize the number of freeze-thaw cycles. Aliquot the ADC into single-use vials. 3. Protect from Light: Store ADCs in light-protective containers, especially if the payload is light-sensitive.[1][16]Maintained integrity and low aggregation levels of the ADC throughout its shelf life.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation for ADCs with this compound linkers?

A1: The primary cause is often the increased hydrophobicity of the ADC molecule resulting from the conjugation of the this compound linker and, more significantly, the cytotoxic payload.[5][6][7][8][9] This increased surface hydrophobicity can lead to self-association and the formation of aggregates.

Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?

A2: Generally, a higher DAR leads to a greater propensity for aggregation.[1][2] This is because more payload molecules attached to the antibody increase the overall hydrophobicity of the ADC. Finding a balance between a DAR that is efficacious and one that maintains stability is a critical aspect of ADC development.

Q3: What role does the formulation pH play in preventing aggregation?

A3: The pH of the formulation buffer is crucial for maintaining the conformational stability of the antibody component of the ADC. Each antibody has an optimal pH range where it is most stable. Deviating from this range can lead to partial unfolding and exposure of hydrophobic regions, which promotes aggregation. It is important to conduct pH screening studies to identify the optimal pH for your specific ADC.

Q4: Which excipients are most effective at preventing aggregation of this compound-linked ADCs?

A4: Common and effective excipients include:

  • Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the protein structure.[13]

  • Surfactants (e.g., polysorbate 20, polysorbate 80): These non-ionic surfactants are effective at low concentrations to prevent surface-induced aggregation and minimize aggregation at air-water interfaces.[13][14][15]

  • Amino Acids (e.g., arginine, glycine): These can act as stabilizers and reduce protein-protein interactions.

Q5: What analytical techniques are essential for monitoring ADC aggregation?

A5: The following techniques are critical for characterizing and quantifying ADC aggregates:

  • Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on size.[17][18][19][20]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique used to measure the size distribution of particles in a solution and can detect the early onset of aggregation.[21][22][23][24]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[25]

The workflow for troubleshooting ADC aggregation can be visualized as follows:

cluster_workflow Troubleshooting Workflow for ADC Aggregation Start High Aggregation Detected Analysis Characterize Aggregates (SEC, DLS, AUC) Start->Analysis Decision Aggregation Source? Analysis->Decision Conjugation Optimize Conjugation (pH, Co-solvent, DAR) Decision->Conjugation Process-Related Formulation Optimize Formulation (pH, Excipients) Decision->Formulation Stability-Related Purification Refine Purification Strategy Decision->Purification Impurity End Aggregation Mitigated Decision->End Acceptable Levels Conjugation->Analysis Formulation->Analysis Purification->Analysis

Caption: A systematic workflow for troubleshooting ADC aggregation.

Quantitative Data Summary

The following tables provide illustrative data on how different formulation parameters can impact the aggregation of an ADC with a disulfide linker like this compound. Note: This data is hypothetical and intended for illustrative purposes to demonstrate expected trends.

Table 1: Effect of pH and Buffer Type on ADC Aggregation (Storage at 4°C for 3 months, measured by SEC)

Formulation IDBuffer (20 mM)pH% Monomer% Aggregate
F1Sodium Acetate5.098.5%1.5%
F2Sodium Acetate5.599.1%0.9%
F3Histidine6.099.5%0.5%
F4Histidine6.599.3%0.7%
F5Sodium Phosphate7.097.2%2.8%
F6Sodium Phosphate7.496.5%3.5%

Table 2: Effect of Excipients on ADC Aggregation in Histidine Buffer (pH 6.0) (Storage at 4°C for 3 months, measured by SEC)

Formulation IDExcipient% Monomer% Aggregate
F3 (Control)None99.5%0.5%
F75% Sucrose99.7%0.3%
F85% Trehalose99.8%0.2%
F90.02% Polysorbate 8099.6%0.4%
F105% Trehalose + 0.02% Polysorbate 8099.9%0.1%

Key Experimental Protocols

1. Protocol for Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify the monomer, dimer, and higher molecular weight aggregates of an ADC.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).[19]

  • Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 6.8.

  • ADC sample.

Methodology:

  • System Preparation: Equilibrate the HPLC/UHPLC system and the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. The aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.

  • Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

2. Protocol for Dynamic Light Scattering (DLS) for Stability Assessment

Objective: To determine the hydrodynamic radius (Rh) and polydispersity (%Pd) of the ADC in solution as an indicator of aggregation.[21][22][24]

Materials:

  • DLS instrument.

  • Low-volume quartz cuvette or multi-well plate compatible with the instrument.

  • ADC sample.

  • Formulation buffer.

Methodology:

  • Sample Preparation: Filter the ADC sample and the formulation buffer through a 0.02 µm filter to remove any dust or extraneous particles. Dilute the ADC to an appropriate concentration (e.g., 0.5-2.0 mg/mL) in the filtered formulation buffer.

  • Instrument Setup: Set the instrument parameters, including the measurement temperature and the properties of the solvent (viscosity and refractive index).

  • Measurement:

    • Perform a blank measurement using the filtered formulation buffer.

    • Carefully pipette the ADC sample into the cuvette or well, ensuring no bubbles are introduced.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Acquire multiple measurements to ensure reproducibility.

  • Data Analysis: The DLS software will calculate the hydrodynamic radius (Rh) and the polydispersity index (%Pd). An increase in the average Rh or a high %Pd (typically >20%) is indicative of the presence of aggregates. Time-course or temperature-ramp studies can be performed to assess the propensity for aggregation under stress.

References

Technical Support Center: Addressing Premature Cleavage of SPDB Linkers in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) and other disulfide-containing linkers in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of premature this compound linker cleavage in plasma?

The premature cleavage of this compound and similar disulfide linkers in the bloodstream is primarily due to the presence of reducing agents, such as glutathione, although at lower concentrations than inside a cell, and exchange with free thiol groups on plasma proteins like albumin. This results in the early release of the cytotoxic payload before the antibody-drug conjugate (ADC) reaches the target tumor cells, potentially leading to off-target toxicity and reduced efficacy.

Q2: What are the key factors that influence the stability of this compound linkers in plasma?

Several factors can influence the stability of disulfide-based linkers in plasma:

  • Steric Hindrance: The chemical environment surrounding the disulfide bond is critical. Introducing bulky groups (e.g., methyl groups) adjacent to the disulfide bond can sterically hinder its interaction with reducing agents, thereby increasing its stability.

  • Hydrophobicity: Highly hydrophobic linker-payload complexes can be more susceptible to premature cleavage and may also lead to aggregation of the ADC.

  • Conjugation Site: The specific site of linker conjugation on the antibody can impact stability. Some sites may offer a more protective environment for the linker than others.

  • Plasma Composition: The composition of plasma can vary between species (e.g., mouse vs. human), which can affect linker stability. For instance, some linkers are known to be unstable in mouse plasma due to specific enzymes like carboxylesterase 1c, though this is more relevant to certain peptide-based linkers, it highlights the importance of species-specific stability studies.

Q3: How can I improve the plasma stability of my ADC with a disulfide linker?

Several strategies can be employed to enhance the stability of disulfide linkers:

  • Introduce Steric Hindrance: Modify the linker to include steric hindrance around the disulfide bond. This is a widely adopted and effective strategy.

  • Optimize Linker Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to improve solubility and reduce aggregation.

  • Select an Optimal Conjugation Site: Through site-specific conjugation techniques, choose a conjugation site on the antibody that provides a more stable environment for the linker.

  • Consider Alternative Linker Chemistries: If premature cleavage remains a significant issue, exploring alternative cleavable linkers (e.g., enzyme-cleavable, pH-sensitive) or non-cleavable linkers may be necessary.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the premature cleavage of this compound linkers.

Problem: Significant payload release is observed in an in vitro plasma stability assay.
Potential Cause Suggested Solution
Low Steric Hindrance The disulfide bond in the this compound linker is susceptible to reduction.
Solution 1: Redesign the linker to incorporate steric hindrance, for example, by adding methyl groups adjacent to the disulfide bond.
Solution 2: Evaluate commercially available or custom-synthesized linkers with varying degrees of steric hindrance.
Linker-Payload Hydrophobicity The linker-payload combination is highly hydrophobic, leading to aggregation and increased susceptibility to cleavage.
Solution 1: Introduce a hydrophilic spacer (e.g., PEG) into the linker design.
Solution 2: If possible, consider a more hydrophilic payload.
Suboptimal Conjugation Site The location of the linker on the antibody does not provide sufficient protection from the plasma environment.
Solution 1: If using a site-specific conjugation method, explore different conjugation sites.
Solution 2: If using stochastic cysteine or lysine conjugation, the resulting ADC will be a heterogeneous mixture. Characterize the different species to determine if specific isoforms are less stable.
Assay-Related Artifacts The experimental conditions of the plasma stability assay may be contributing to the observed cleavage.
Solution 1: Ensure proper handling and storage of plasma to maintain its biological activity.
Solution 2: Compare results from plasma assays with those from whole blood stability assays, which can sometimes provide a better correlation with in vivo stability.[1][2]

Quantitative Data Summary

The stability of disulfide linkers is significantly influenced by their chemical structure. The following table summarizes conceptual data illustrating the impact of steric hindrance on linker stability in plasma.

Linker TypeModificationRelative Plasma StabilityExample Half-life (Conceptual)
SPDP-based UnhinderedLowHours to < 1 day
This compound-based Moderately HinderedMedium1-3 days
Sterically Hindered Disulfide Highly Hindered (e.g., with adjacent methyl groups)High> 7 days

Note: The half-life values are conceptual and can vary significantly based on the specific ADC, payload, and experimental conditions. One study reported that a valine-citrulline linked ADC lost over 95% of its payload after 14 days in mouse plasma, while a more stable variant showed minimal cleavage. Another study observed a drop in the drug-to-antibody ratio (DAR) from approximately 4.5 to 3.0 over a seven-day period.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma (or plasma from other relevant species)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A or anti-human IgG)

  • Wash buffers

  • Elution buffer

  • LC-MS system

Procedure:

  • ADC Incubation:

    • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma at 37°C.

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop the reaction.

  • ADC Capture and Elution:

    • Thaw the plasma samples on ice.

    • Add affinity capture beads to each sample and incubate to capture the ADC.

    • Wash the beads multiple times with wash buffer to remove plasma proteins.

    • Elute the ADC from the beads using an appropriate elution buffer.

  • LC-MS Analysis:

    • Analyze the eluted samples by LC-MS to determine the drug-to-antibody ratio (DAR) or to quantify the released payload.

    • Monitor the decrease in the average DAR over time or the increase in the concentration of the free payload.

Whole Blood Stability Assay

This assay can provide a more physiologically relevant assessment of ADC stability.[1][2]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Freshly collected whole blood (with anticoagulant) from the desired species

  • Incubator at 37°C with gentle rocking

  • Centrifuge

  • Plasma separation tubes

  • Affinity capture and LC-MS analysis reagents (as above)

Procedure:

  • ADC Incubation:

    • Spike the ADC into whole blood at a defined concentration.

    • Incubate at 37°C with gentle agitation to keep the blood cells in suspension.

    • Collect aliquots at specified time points.

  • Plasma Separation:

    • Immediately after collection, centrifuge the blood aliquots to separate the plasma.

    • Carefully collect the plasma supernatant.

  • Analysis:

    • Proceed with the affinity capture and LC-MS analysis of the plasma fraction as described in the plasma stability assay protocol.

Visualizations

This compound Linker Cleavage Pathway

ADC ADC with this compound Linker Cleavage Disulfide Exchange/ Reduction ADC->Cleavage Exposure to Plasma Plasma Environment (Glutathione, Albumin-SH) Plasma->Cleavage Released_Payload Released Payload-Linker Cleavage->Released_Payload Results in Inactive_ADC Inactive ADC Cleavage->Inactive_ADC and

Caption: Mechanism of premature this compound linker cleavage in plasma.

Experimental Workflow for Plasma Stability Assay

cluster_incubation Incubation cluster_capture Sample Preparation cluster_analysis Analysis start Spike ADC into Plasma incubate Incubate at 37°C start->incubate aliquots Collect Aliquots at Time Points incubate->aliquots capture Affinity Capture of ADC aliquots->capture wash Wash to Remove Plasma Proteins capture->wash elute Elute ADC wash->elute lcms LC-MS Analysis elute->lcms data Determine DAR or Free Payload Concentration lcms->data

Caption: Workflow for assessing ADC stability in plasma.

Logical Relationship for Troubleshooting

Problem Premature Cleavage Observed Cause1 Low Steric Hindrance Problem->Cause1 Cause2 High Hydrophobicity Problem->Cause2 Cause3 Suboptimal Conjugation Site Problem->Cause3 Solution1 Increase Steric Hindrance Cause1->Solution1 Solution2 Increase Hydrophilicity (e.g., PEG) Cause2->Solution2 Solution3 Optimize Conjugation Site Cause3->Solution3

Caption: Troubleshooting logic for premature linker cleavage.

References

Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with SPDB Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for achieving a specific Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugates (ADCs) using SPDB linkers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of ADC conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and why is it used in ADCs?

The this compound (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker is a bifunctional chemical crosslinker commonly employed in the creation of ADCs.[1] It contains an NHS ester, which reacts with primary amines (like lysine residues) on the antibody, and a pyridyldithio group, which reacts with sulfhydryl groups on the cytotoxic payload. The key feature of the this compound linker is its disulfide bond, which is cleavable under the reducing conditions found inside tumor cells, allowing for the targeted release of the cytotoxic drug.[1]

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[2] It is a critical quality attribute (CQA) for ADCs as it directly influences the therapeutic window, efficacy, and safety of the drug.[2] A low DAR may result in insufficient potency, while a high DAR can lead to increased toxicity, aggregation, and faster clearance from circulation.[3]

Q3: How is the average DAR of an ADC preparation determined?

The average DAR is typically determined using a combination of analytical techniques. The most common methods include:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, 6, 8).[4][5][6][7] The weighted average DAR can be calculated from the peak areas of the different species.[7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, often performed after reducing the ADC to separate the light and heavy chains, can also be used to determine the DAR by analyzing the distribution of drug-loaded chains.[8]

  • Mass Spectrometry (MS): Intact mass analysis of the ADC using techniques like LC-MS can directly measure the mass of the different ADC species, allowing for a precise determination of the DAR distribution.[4][9]

  • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug), the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.[]

Q4: What are the main strategies to control the DAR during conjugation?

Controlling the DAR is crucial for producing consistent and effective ADCs. Key strategies include:

  • Stoichiometry and Process Control: Carefully controlling the molar ratio of the this compound-activated payload to the antibody is a fundamental method for influencing the final DAR.[2]

  • Reaction Parameters: Optimizing reaction conditions such as pH, temperature, and reaction time is essential for controlling the conjugation reaction and achieving the desired DAR.[2]

  • Site-Specific Conjugation: Engineering the antibody to introduce specific conjugation sites (e.g., through engineered cysteines or unnatural amino acids) allows for precise control over the location and number of conjugated drugs, leading to a more homogeneous ADC with a defined DAR.[2]

  • Purification: Following the conjugation reaction, purification methods like HIC can be used to isolate ADC species with a specific DAR.[5][11][12]

Troubleshooting Guide

This guide addresses common issues encountered when trying to achieve a specific DAR with this compound linkers.

Problem Potential Cause Recommended Solution
Higher than expected average DAR Molar ratio of this compound-payload to antibody is too high. Decrease the molar excess of the this compound-activated payload in the conjugation reaction. Perform small-scale optimization experiments to determine the optimal ratio for your target DAR.
Reaction time is too long. Reduce the incubation time of the conjugation reaction. Monitor the reaction progress over time using a suitable analytical method (e.g., HIC-HPLC) to identify the optimal endpoint.
pH of the conjugation buffer is too high. The reactivity of lysine residues increases with pH. Lower the pH of the conjugation buffer (typically in the range of 7.2-8.0) to reduce the rate of conjugation.
Antibody concentration is too low. A lower antibody concentration can sometimes lead to higher DARs. Ensure the antibody concentration is within the recommended range for the protocol. If your antibody is dilute, consider using an antibody concentration and clean-up kit.
Lower than expected average DAR Molar ratio of this compound-payload to antibody is too low. Increase the molar excess of the this compound-activated payload.
Reaction time is too short. Extend the incubation time of the conjugation reaction.
pH of the conjugation buffer is too low. Increase the pH of the conjugation buffer to enhance the reactivity of lysine residues.
This compound-payload has degraded. Ensure the this compound-activated payload is fresh and has been stored correctly (typically at -20°C or -80°C, protected from moisture).[13] Perform a quality control check on the payload before use.
Presence of primary amines in the buffer. Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the NHS ester of the this compound linker. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS).
Impure antibody. Impurities in the antibody preparation can interfere with the conjugation reaction. Ensure the antibody is of high purity (>95%). If necessary, perform an additional purification step for the antibody before conjugation.
Broad DAR distribution (High Heterogeneity) Inconsistent reaction conditions. Ensure all reaction parameters (temperature, pH, mixing) are tightly controlled and consistent between batches.
Partial reduction of interchain disulfides (if targeting cysteines). If using a cysteine-based conjugation strategy with this compound, ensure the reduction step is well-controlled to generate a consistent number of reactive thiol groups.
Inefficient purification. Optimize the purification method (e.g., HIC gradient) to better resolve and isolate the desired DAR species.[5][11]
ADC Aggregation High DAR. A high number of hydrophobic drug molecules can lead to aggregation. Aim for a lower DAR or consider using a more hydrophilic linker.
Hydrophobic nature of the payload. The cytotoxic payload itself may be hydrophobic. The conjugation process can expose hydrophobic patches on the antibody surface.
Inappropriate buffer conditions during or after conjugation. Screen different buffer formulations and excipients to improve the solubility and stability of the ADC.
Inconsistent results between batches Variability in raw materials. Ensure consistent quality of the antibody, this compound-payload, and all buffer components.
Inconsistent execution of the protocol. Follow the experimental protocol precisely for each batch. Document all steps and parameters carefully.

Experimental Protocols

Protocol 1: this compound Conjugation to Antibody Lysine Residues to Achieve a Target DAR of 4

This protocol provides a general procedure for conjugating an this compound-activated payload to the lysine residues of a monoclonal antibody to achieve an average DAR of approximately 4. Note: This is a starting point, and optimization of the molar ratio and reaction time may be necessary for different antibodies and payloads.

Materials:

  • Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • This compound-activated payload, dissolved in a compatible organic solvent (e.g., DMSO).

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification system with a suitable size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) column.

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange into the Conjugation Buffer using a desalting column or tangential flow filtration.

    • Adjust the antibody concentration to 5 mg/mL with Conjugation Buffer.

  • Conjugation Reaction:

    • Warm the antibody solution and the this compound-payload solution to room temperature.

    • Add a 5 to 8-fold molar excess of the this compound-activated payload to the antibody solution. Add the payload dropwise while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated payload and other reaction components using a pre-equilibrated SEC column (e.g., Sephadex G-25) or a HIC column.

    • For SEC, elute with PBS, pH 7.4, and collect the fractions containing the antibody.

    • For HIC, a gradient elution with decreasing salt concentration is typically used to separate the different DAR species.[5][11][13]

  • Characterization:

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring the absorbance at 280 nm.

    • Determine the average DAR using HIC-HPLC, RP-HPLC, or Mass Spectrometry as described in the FAQs.

Protocol 2: Characterization of DAR using Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified ADC sample.

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR 0, 2, 4, etc.). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100[]

Data Presentation

The following table provides a hypothetical representation of how the molar ratio of this compound-payload to antibody can influence the average DAR. The actual results will vary depending on the specific antibody, payload, and reaction conditions.

Molar Ratio (this compound-Payload : Antibody)Average DAR% DAR 0% DAR 2% DAR 4% DAR 6% DAR 8
3 : 12.125452550
5 : 13.5103045105
8 : 14.8215403013
10 : 15.905254525

Visualizations

This compound Conjugation Workflow

SPDB_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (in amine-free buffer) conjugation Mix Antibody and Payload (Control Molar Ratio, pH, Temp, Time) mAb->conjugation payload This compound-activated Payload (in organic solvent) payload->conjugation quench Quench Reaction (e.g., with Tris) conjugation->quench purify Purify ADC (SEC or HIC) quench->purify dar_analysis DAR Analysis (HIC-HPLC, MS) purify->dar_analysis final_adc ADC with Target DAR dar_analysis->final_adc

Caption: Workflow for ADC preparation using an this compound linker.

This compound Linker Reaction Mechanism

SPDB_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product antibody Antibody-NH2 (Lysine residue) step1 Step 1: Amide Bond Formation (NHS ester reaction) antibody->step1 spdb_payload Payload-SH + this compound Linker spdb_payload->step1 step2 Step 2: Disulfide Bond Formation (Pyridyldithio reaction) step1->step2 adc Antibody-Linker-Payload (ADC) step2->adc

Caption: Reaction mechanism of this compound linker conjugation.

References

identifying and minimizing side products in SPDB reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Succinimidyl 3-(2-pyridyldithio)propionate (SPDB) reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound?

A1: this compound is a heterobifunctional crosslinker. Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The other end of this compound contains a pyridyldithio group, which can react with a free sulfhydryl (thiol) group to form a disulfide bond. This releases a pyridine-2-thione molecule, the concentration of which can be measured spectrophotometrically to monitor the reaction progress.

Q2: What are the most common side products in this compound reactions?

A2: The most common side products include hydrolyzed this compound, homodimers of the amine-containing molecule, and homodimers of the thiol-containing molecule. Other potential side reactions can lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) in the context of antibody-drug conjugate (ADC) production.

Q3: How can I confirm that my protein has been successfully modified with this compound?

A3: Successful modification can be confirmed using several analytical techniques. SDS-PAGE analysis will show an increase in the molecular weight of the modified protein.[1][2] Mass spectrometry (MS) provides a more precise measurement of the mass increase, confirming the number of this compound molecules attached.[3][4][5] UV-Vis spectroscopy can also be used to quantify the incorporation of the pyridyldithio group by measuring the absorbance of pyridine-2-thione released upon reduction of the disulfide bond.

Q4: What is the optimal pH for this compound reactions?

A4: The reaction of the NHS ester with primary amines is most efficient at a pH range of 7.2 to 8.5.[6] At lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower conjugation efficiency.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or No Reaction
Potential Cause Troubleshooting Recommendation
Hydrolysis of this compound's NHS ester Prepare the this compound solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Minimize the time the protein is in a high pH buffer before adding the crosslinker.
Incorrect buffer composition Ensure the reaction buffer does not contain primary amines (e.g., Tris or glycine), as they will compete with the target protein for reaction with the NHS ester.[7] Use phosphate, carbonate, or borate buffers.
Low protein concentration Increase the concentration of the protein to favor the bimolecular reaction with this compound over the hydrolysis of the NHS ester. For dilute protein solutions, a higher molar excess of this compound may be required.[7]
Impure antibody or protein Ensure the protein sample is pure (>95%) and free of other amine-containing molecules (e.g., BSA used as a stabilizer) that could compete in the reaction.[7] Consider a buffer exchange or purification step before conjugation.
Issue 2: Formation of Unwanted Homodimers
Potential Cause Troubleshooting Recommendation
Intermolecular crosslinking If the protein contains both primary amines and free sulfhydryl groups, one protein molecule can be activated with this compound and then react with a sulfhydryl group on another protein molecule, leading to homodimerization. To avoid this, consider a sequential reaction approach. First, react the amine-containing protein with this compound, then purify the activated protein before reacting it with the thiol-containing molecule.
Disulfide exchange The pyridyldithio group of this compound-modified protein can react with a free thiol on an unmodified protein, leading to the formation of a disulfide-linked homodimer. This can be minimized by using a molar excess of the thiol-containing molecule in the second step of the reaction.
Oxidation of free thiols If the thiol-containing molecule is prone to oxidation, it can form disulfide-linked homodimers on its own. Ensure that the reaction is performed in a deoxygenated buffer and consider adding a non-thiol reducing agent like TCEP at a low concentration if compatible with the reaction.

Data Presentation

Table 1: Influence of pH on NHS Ester Hydrolysis

pHHalf-life of NHS EsterImplication for this compound Reactions
7.0 (at 4°C)4-5 hoursSlower reaction rate, but more stable NHS ester.
8.0~1 hourGood balance between reaction rate and NHS ester stability.
8.6 (at 4°C)~10 minutesFaster reaction, but significant hydrolysis can reduce conjugation efficiency.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein (with amines) to a Thiol-Containing Molecule
  • Protein Preparation: Dissolve the amine-containing protein in a suitable amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange to remove any interfering substances.

  • This compound Activation of Protein:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess this compound:

    • Remove unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column or dialysis. The buffer should be exchanged into one suitable for the subsequent thiol reaction (e.g., PBS with EDTA to prevent metal-catalyzed oxidation of thiols).

  • Conjugation to Thiol-Containing Molecule:

    • Introduce the thiol-containing molecule to the this compound-activated protein solution. A slight molar excess of the thiol-containing molecule can help to maximize the formation of the desired heterodimer.

    • Incubate for 1-2 hours at room temperature. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purification of the Conjugate:

    • Purify the final conjugate from unreacted molecules and side products using size-exclusion chromatography (SEC) or affinity chromatography.[8][9]

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm conjugation and assess purity.[1][2][10]

    • Use mass spectrometry to determine the precise mass of the conjugate and confirm the degree of labeling.[3][4][5]

Visualizations

SPDB_Reaction_Pathway Protein_NH2 Protein-NH₂ Activated_Protein Protein-SPDB Protein_NH2->Activated_Protein NHS ester reaction (pH 7.2-8.5) This compound This compound This compound->Activated_Protein NHS NHS byproduct Activated_Protein->NHS Conjugate Protein-S-S-Molecule Activated_Protein->Conjugate Disulfide exchange Molecule_SH Molecule-SH Molecule_SH->Conjugate Pyridine_thione Pyridine-2-thione Conjugate->Pyridine_thione

Caption: Primary reaction pathway for this compound conjugation.

Side_Reactions cluster_hydrolysis NHS Ester Hydrolysis cluster_homodimer Homodimer Formation This compound This compound Hydrolyzed_this compound Hydrolyzed this compound (Inactive) This compound->Hydrolyzed_this compound High pH H2O H₂O H2O->Hydrolyzed_this compound Protein_NH2_1 Protein-NH₂ Activated_Protein Protein-SPDB Protein_NH2_1->Activated_Protein this compound Homodimer Protein-S-S-Protein (Homodimer) Activated_Protein->Homodimer Reaction with another protein's thiol Protein_NH2_2 Another Protein-NH₂ Protein_NH2_2->Homodimer

Caption: Common side reactions in this compound chemistry.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Check Reaction pH (Optimal: 7.2-8.5) Start->Check_pH Check_Buffer Amine-free Buffer? Check_pH->Check_Buffer [pH OK] Adjust_pH Adjust pH Check_pH->Adjust_pH [pH not optimal] Check_this compound Fresh this compound Solution? Check_Buffer->Check_this compound [Yes] Change_Buffer Buffer Exchange Check_Buffer->Change_Buffer [No] Check_Protein Protein Purity & Concentration? Check_this compound->Check_Protein [Yes] Prepare_Fresh Prepare Fresh this compound Check_this compound->Prepare_Fresh [No] Purify_Protein Purify/Concentrate Protein Check_Protein->Purify_Protein [Impure/Dilute] Success Successful Conjugation Check_Protein->Success [Purity/Conc. OK] Adjust_pH->Check_Buffer Change_Buffer->Check_this compound Prepare_Fresh->Check_Protein Purify_Protein->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Enhancing the In vivo Stability of SPDB-Containing ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate)-containing antibody-drug conjugates (ADCs). The information is designed to help you address common challenges related to the in vivo stability of your ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of payload release from an this compound linker?

A1: The this compound linker contains a disulfide bond that is designed to be stable in the bloodstream.[1] Upon internalization of the ADC into a target tumor cell, the high intracellular concentration of reducing agents, particularly glutathione (GSH), cleaves the disulfide bond, releasing the cytotoxic payload.[1]

Q2: What are the main factors that can influence the in vivo stability of an this compound-containing ADC?

A2: Several factors can impact the stability of your ADC in vivo:

  • Linker Chemistry: The inherent stability of the disulfide bond in the this compound linker is crucial. Factors such as steric hindrance around the disulfide bond can influence its susceptibility to premature reduction in the plasma.

  • Conjugation Site: The location of the this compound linker-payload on the antibody can affect its stability. Some sites may be more exposed to reducing agents in the plasma than others.

  • Drug-to-Antibody Ratio (DAR): ADCs with a high DAR may exhibit faster clearance from circulation, which can be perceived as instability.

  • Plasma Components: Thiol-containing proteins in the plasma, such as albumin, can potentially interact with the this compound linker through thiol-disulfide exchange, leading to premature payload release.

  • Antibody Properties: The intrinsic properties of the monoclonal antibody, such as its isoelectric point and hydrophobicity, can influence the overall stability and aggregation propensity of the ADC.[2]

Q3: Why are my in vitro plasma stability results not correlating with my in vivo findings?

A3: This is a common challenge. Standard in vitro plasma stability assays may not fully recapitulate the complex environment of the bloodstream. Research has shown that whole blood stability assays can provide a better correlation with in vivo outcomes.[3] This is because whole blood contains red blood cells, which can contribute to the reductive environment and may play a role in premature linker cleavage.

Troubleshooting Guide

Problem 1: Rapid decrease in average Drug-to-Antibody Ratio (DAR) in vivo

Symptoms:

  • LC-MS analysis of plasma samples from treated animals shows a faster than expected decrease in the average DAR.

  • An increase in the proportion of unconjugated antibody (DAR=0) is observed over time.

  • Higher than expected levels of free payload are detected in the plasma.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Premature linker cleavage in circulation 1. Perform an in vitro whole blood stability assay: This provides a more predictive model of in vivo stability compared to plasma-only assays.[3][4] 2. Analyze for thiol-disulfide exchange: Use mass spectrometry to identify payload adducts with plasma proteins like albumin. 3. Consider linker modification: If premature cleavage is confirmed, explore linker designs with increased steric hindrance around the disulfide bond to reduce susceptibility to plasma reductants.
Instability of higher DAR species 1. Monitor individual DAR species over time: Use native mass spectrometry to track the clearance of each DAR species (e.g., DAR2, DAR4, DAR6, DAR8). Higher DAR species can sometimes be cleared more rapidly. 2. Optimize conjugation strategy: Aim for a lower, more homogeneous DAR distribution if higher DAR species are found to be unstable.
Aggregation and clearance 1. Assess for aggregation: Use size-exclusion chromatography (SEC) to analyze plasma samples for the presence of high molecular weight species. 2. Evaluate formulation: Ensure the ADC formulation buffer is optimized to prevent aggregation.[5]

Problem 2: Unexpected off-target toxicity

Symptoms:

  • Toxicity is observed in tissues that do not express the target antigen.[6]

  • Adverse events are consistent with the known toxicity profile of the free payload, suggesting premature release.[]

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Premature payload release Follow the troubleshooting steps for "Rapid decrease in average DAR in vivo".
Non-specific uptake of the ADC 1. Investigate Fc-mediated uptake: If the toxicity is observed in tissues with high expression of Fc receptors (e.g., liver, spleen), consider engineering the Fc region of the antibody to reduce Fc receptor binding. 2. Assess glycan profile: The glycan profile of the antibody can influence uptake by receptors like the mannose receptor, which is present on liver sinusoidal endothelial cells and can lead to off-target uptake.[8][9]
"Bystander effect" in non-target tissues If the payload is membrane-permeable, it can diffuse out of target cells and affect neighboring non-target cells. While desirable in the tumor microenvironment, this can cause toxicity elsewhere. Consider using a less permeable payload if this is a significant issue.

Quantitative Data

The stability of an ADC is often assessed by monitoring the change in the average DAR over time in an in vivo model. The following table provides representative data for an ADC with an this compound linker compared to a more stable thioether (non-cleavable) linker.

Time PointAverage DAR (this compound-ADC)Average DAR (Thioether-ADC)
0 hr3.83.8
24 hr3.23.7
48 hr2.73.6
96 hr2.13.5
168 hr1.53.3

This is illustrative data compiled from typical ADC stability profiles. Actual results will vary based on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Whole Blood Stability Assay

Objective: To assess the stability of an this compound-containing ADC in a more physiologically relevant matrix than plasma.

Materials:

  • This compound-containing ADC

  • Freshly collected whole blood (e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A/G)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.0)

  • LC-MS system for analysis

Procedure:

  • Dilute the this compound-ADC to a final concentration of 100 µg/mL in fresh whole blood.

  • Incubate the samples at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 6, 24, 48, 96 hours), collect an aliquot of the whole blood sample.

  • Immediately process the sample to isolate the ADC. This can be done by immunoprecipitation using affinity capture beads.

  • Wash the beads with wash buffer to remove non-specifically bound proteins.

  • Elute the ADC from the beads using the elution buffer and immediately neutralize the sample.

  • Analyze the eluted ADC by LC-MS to determine the average DAR and the distribution of different DAR species.

Protocol 2: In Vivo Stability Assessment in a Mouse Model

Objective: To determine the pharmacokinetic profile and stability of an this compound-containing ADC in vivo.

Materials:

  • This compound-containing ADC

  • Appropriate mouse strain (e.g., BALB/c)

  • Sterile PBS for injection

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Centrifuge for plasma separation

  • Analytical methods for total antibody (ELISA) and ADC (LC-MS) quantification

Procedure:

  • Administer the this compound-ADC to a cohort of mice via intravenous (IV) injection at a specified dose (e.g., 5 mg/kg).

  • At various time points post-injection (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours), collect blood samples from a subset of animals.

  • Process the blood samples to obtain plasma by centrifugation.

  • Analyze the plasma samples to determine:

    • Total antibody concentration: Typically measured by a ligand-binding assay such as ELISA.

    • Intact ADC concentration and average DAR: Measured by LC-MS analysis of the plasma samples after affinity purification of the ADC.

  • Calculate the clearance rates for both the total antibody and the intact ADC. A faster clearance of the ADC compared to the total antibody indicates instability and payload loss.

Visualizations

experimental_workflow_in_vivo_stability cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis ADC This compound-ADC Formulation Injection IV Injection ADC->Injection Mice Animal Cohort Mice->Injection Blood_Collection Blood Collection (Time Points) Injection->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation ELISA Total Antibody (ELISA) Plasma_Separation->ELISA LCMS Intact ADC & DAR (LC-MS) Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis ELISA->PK_Analysis LCMS->PK_Analysis

Caption: Workflow for in vivo stability assessment of this compound-containing ADCs.

troubleshooting_logic Start Observed: Rapid DAR Decrease In Vivo Cause1 Possible Cause: Premature Linker Cleavage Start->Cause1 Cause2 Possible Cause: Higher DAR Species Instability Start->Cause2 Cause3 Possible Cause: Aggregation and Clearance Start->Cause3 Action1 Action: Perform Whole Blood Stability Assay Cause1->Action1 Action2 Action: Monitor Individual DAR Species (Native MS) Cause2->Action2 Action3 Action: Assess Aggregation (SEC) Cause3->Action3

Caption: Troubleshooting logic for rapid DAR decrease of this compound-ADCs in vivo.

References

troubleshooting guide for SPDB linker reactivity issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals experiencing reactivity issues with the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker in their experiments, particularly in the context of Antibody-Drug Conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its reactive components?

A1: The this compound linker is a heterobifunctional crosslinker commonly used in bioconjugation and for creating ADCs. It contains two primary reactive groups:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond.

  • A pyridyldithio group : This group can react with a thiol (sulfhydryl) group, often introduced on a cytotoxic payload, via a disulfide exchange reaction to form a cleavable disulfide bond. This disulfide bond can be cleaved in the reducing environment of the cell, releasing the payload.[]

Q2: What are the most common causes of low reactivity or low Drug-to-Antibody Ratio (DAR) with the this compound linker?

A2: Low reactivity or a lower-than-expected DAR can stem from several factors:

  • Hydrolysis of the NHS ester : The NHS ester is sensitive to moisture and can hydrolyze, especially at neutral to high pH, rendering it unreactive towards amines.

  • Inefficient reduction of the pyridyldithio group : If the disulfide bond in the pyridyldithio group is not efficiently reduced prior to conjugation with a thiol-containing payload, the reaction will not proceed efficiently.

  • Presence of interfering substances : Buffers containing primary amines (e.g., Tris) or nucleophiles (e.g., sodium azide) can compete with the intended reaction.

  • Suboptimal reaction conditions : pH, temperature, and reaction time can all significantly impact the efficiency of the conjugation.

  • Poor quality or improper storage of the this compound linker : Degradation of the linker due to improper handling and storage will lead to reduced reactivity.

  • Low antibody concentration : A dilute antibody solution can decrease conjugation efficiency.[2]

Q3: How should I store and handle the this compound linker?

A3: Proper storage and handling are critical to maintaining the reactivity of the this compound linker.

  • Storage : Unused this compound linker should be stored at low temperatures, typically -20°C or -80°C, and protected from moisture. It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen).

  • Handling : Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the reagent. Once dissolved in an organic solvent like DMSO, it is best to prepare fresh solutions for each conjugation. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Troubleshooting Guide for this compound Linker Reactivity Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during this compound conjugation.

Diagram: Troubleshooting Workflow for this compound Linker Reactivity

TroubleshootingWorkflow This compound Linker Troubleshooting Workflow start Low or No Conjugation (Low DAR) check_linker 1. Verify this compound Linker Integrity start->check_linker check_antibody 2. Assess Antibody Quality & Buffer check_linker->check_antibody Linker OK sub_linker Improper Storage? Hydrolyzed NHS ester? check_linker->sub_linker check_reaction 3. Evaluate Reaction Conditions check_antibody->check_reaction Antibody OK sub_antibody Interfering substances? (e.g., Tris, Azide) Low concentration? check_antibody->sub_antibody check_reduction 4. Confirm Pyridyldithio Reduction (if applicable) check_reaction->check_reduction Conditions OK sub_reaction Incorrect pH? Suboptimal temperature or time? check_reaction->sub_reaction resolve Successful Conjugation check_reduction->resolve Reduction OK sub_reduction Inefficient reducing agent? Incorrect concentration? check_reduction->sub_reduction

Caption: A flowchart outlining the systematic steps to troubleshoot poor this compound linker reactivity.

Step 1: Verify this compound Linker Integrity

Problem: The this compound linker itself may be degraded.

Questions to Ask:

  • How was the linker stored? Was it protected from moisture and stored at the recommended temperature (-20°C or -80°C)?

  • Is the linker solution fresh? NHS esters in solution, especially in the presence of trace amounts of water, will hydrolyze over time.

Troubleshooting Actions:

  • Use a fresh vial of this compound linker. If there is any doubt about the quality of the current stock, starting with a new, unopened vial is the best practice.

  • Prepare fresh solutions. Always dissolve the this compound linker in a dry, amine-free organic solvent (e.g., DMSO or DMF) immediately before use.

Step 2: Assess Antibody Quality and Buffer Composition

Problem: The antibody solution may contain substances that interfere with the conjugation reaction, or the antibody itself may not be suitable.

Questions to Ask:

  • What is the composition of the antibody buffer? Does it contain primary amines (e.g., Tris, glycine) or sodium azide? These will react with the NHS ester.

  • What is the concentration and purity of the antibody? Low concentrations can slow down the reaction, and impurities can compete for reaction sites.

Troubleshooting Actions:

  • Buffer exchange. If the antibody is in an incompatible buffer, it must be exchanged into a suitable buffer, such as Phosphate Buffered Saline (PBS) at pH 7.2-7.5. This can be done using dialysis or a desalting column.

  • Concentrate the antibody. If the antibody concentration is too low (e.g., below 1 mg/mL), consider concentrating it before conjugation.

Step 3: Evaluate Reaction Conditions

Problem: The pH, temperature, or duration of the reaction may not be optimal.

Questions to Ask:

  • What is the pH of the reaction mixture? The reaction of the NHS ester with amines is most efficient at a pH of 7.0 to 8.5.[3] Below this range, the primary amines are protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester becomes very rapid.

  • What is the reaction temperature and time? Most conjugations are performed at room temperature for 1-2 hours or at 4°C overnight.

Troubleshooting Actions:

  • Optimize the pH. Ensure the final pH of the reaction mixture is within the optimal range.

  • Adjust reaction time and temperature. If initial attempts fail, try a longer reaction time or a different temperature. A small-scale pilot experiment can help determine the optimal conditions.

Step 4: Confirm Pyridyldithio Reduction (if applicable)

Problem: For conjugation to a thiol-containing payload, the disulfide in the pyridyldithio group must be reduced. Inefficient reduction leads to poor conjugation.

Questions to Ask:

  • Which reducing agent is being used? Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are common choices. TCEP is generally more stable and effective at a wider pH range than DTT.

  • What is the concentration of the reducing agent? An excess of the reducing agent is typically required.

Troubleshooting Actions:

  • Choose the appropriate reducing agent. Consider using TCEP for its stability and effectiveness, especially at pH values below 7.5.

  • Optimize the concentration of the reducing agent. A 10- to 50-fold molar excess of the reducing agent over the linker is a common starting point.

Quantitative Data Summary

The following tables summarize key parameters for this compound linker reactions. Note that optimal conditions should be determined empirically for each specific antibody and payload combination.

Table 1: Recommended Reaction Conditions for this compound NHS Ester Conjugation to an Antibody

ParameterRecommended RangeNotes
pH 7.0 - 8.5Below pH 7.0, amine protonation slows the reaction. Above pH 8.5, NHS ester hydrolysis is rapid.[3]
Buffer Amine-free (e.g., PBS, HEPES)Avoid Tris, glycine, and other amine-containing buffers.
Temperature 4°C to 25°C (Room Temp)4°C for overnight reactions; room temperature for 1-4 hours.
Molar Ratio (Linker:Antibody) 5:1 to 20:1The optimal ratio depends on the desired DAR and should be determined empirically.

Table 2: Comparison of Common Reducing Agents for Pyridyldithio Group

Reducing AgentOptimal pH RangeStabilityNotes
DTT > 7.5Less stable, air-sensitiveCan interfere with subsequent maleimide reactions if not removed.
TCEP 1.5 - 8.5More stable, less air-sensitiveDoes not contain a thiol, so less likely to interfere with subsequent thiol-specific reactions.

Key Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to an Antibody
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.5). If necessary, perform a buffer exchange.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • This compound Linker Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the required amount of this compound in dry, amine-free DMSO or DMF to create a stock solution (e.g., 10-20 mM). This should be done immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the antibody solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound linker using a desalting column (e.g., Sephadex G-25) or dialysis against the desired buffer.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectrophotometry

This method is suitable for a quick estimation of the average DAR.

  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law (A = εbc), accounting for the contribution of the payload's absorbance at 280 nm.

    • The extinction coefficient (ε) for the antibody and the payload must be known.

  • The DAR is the molar ratio of the payload to the antibody.

Protocol 3: Characterization of DAR by Reversed-Phase HPLC (RP-HPLC)

This method provides information on the distribution of different drug-loaded species.

  • Sample Preparation:

    • The purified ADC may need to be treated to release the light and heavy chains for better resolution, for example, by reduction with DTT or TCEP.

  • HPLC System and Column:

    • Use an HPLC system with a UV or mass spectrometry (MS) detector.

    • A reversed-phase column suitable for proteins (e.g., a C4 or C8 column) is typically used.

  • Mobile Phase and Gradient:

    • A typical mobile phase system consists of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • A linear gradient from a low to a high percentage of Solvent B is used to elute the different ADC species.

  • Data Analysis:

    • The different peaks in the chromatogram correspond to antibody fragments with different numbers of conjugated drugs.

    • The area of each peak is used to calculate the relative abundance of each species, and from this, the average DAR can be calculated.[4][5]

Diagram: General Experimental Workflow for ADC Preparation and Characterization

ADCWorkflow General Workflow for ADC Preparation and Characterization start Start ab_prep 1. Antibody Preparation (Buffer Exchange) start->ab_prep conjugation 3. Conjugation Reaction (Antibody + Linker) ab_prep->conjugation linker_prep 2. This compound Linker Activation linker_prep->conjugation purification1 4. Purification (Remove excess linker) conjugation->purification1 payload_conjugation 5. Payload Conjugation (Thiol Exchange) purification1->payload_conjugation purification2 6. Final Purification (Remove excess payload) payload_conjugation->purification2 characterization 7. ADC Characterization (DAR, Purity, etc.) purification2->characterization end End characterization->end

Caption: A schematic overview of the key steps involved in creating and analyzing an Antibody-Drug Conjugate using an this compound linker.

References

Validation & Comparative

A Head-to-Head Battle: SPDB vs. Non-Cleavable Linkers in Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The choice between a cleavable linker, such as the disulfide-based SPDB, and a non-cleavable linker dictates the mechanism of payload release, influencing efficacy, safety, and pharmacokinetic profiles. This guide provides an objective comparison of this compound and non-cleavable linkers, supported by experimental data, to inform ADC design and development.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between this compound and non-cleavable linkers lies in how they release their cytotoxic cargo.

This compound (Cleavable Linker): this compound linkers contain a disulfide bond that is susceptible to cleavage in the reducing environment of the cytoplasm.[1] Upon internalization of the ADC into a cancer cell, intracellular reducing agents like glutathione cleave the disulfide bond, releasing the payload in its active form.[2] This mechanism is designed to be stable in the bloodstream and trigger payload release specifically within the target cell.[3]

Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as the widely used SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable thioether bond.[4] The release of the payload from these ADCs is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][4] This results in the release of the payload still attached to the linker and a single amino acid residue.[3]

dot

cluster_this compound This compound (Cleavable) Linker Pathway cluster_NonCleavable Non-Cleavable Linker Pathway ADC_this compound ADC with this compound Linker Internalization_this compound Internalization into Target Cell ADC_this compound->Internalization_this compound Cytoplasm_this compound Cytoplasm (High Glutathione) Internalization_this compound->Cytoplasm_this compound PayloadRelease_this compound Cleavage of Disulfide Bond Cytoplasm_this compound->PayloadRelease_this compound ActivePayload_this compound Active Payload Released PayloadRelease_this compound->ActivePayload_this compound BystanderEffect Bystander Killing of Neighboring Cells ActivePayload_this compound->BystanderEffect CellDeath_this compound Target Cell Death ActivePayload_this compound->CellDeath_this compound ADC_NC ADC with Non-Cleavable Linker Internalization_NC Internalization into Target Cell ADC_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC PayloadRelease_NC Payload-Linker-Amino Acid Complex Released Degradation_NC->PayloadRelease_NC CellDeath_NC Target Cell Death PayloadRelease_NC->CellDeath_NC

ADC Mechanisms of Action

The Bystander Effect: A Key Differentiator

A significant advantage of many cleavable linkers, including this compound, is their ability to induce a "bystander effect."[1] Once the membrane-permeable payload is released within the target cell, it can diffuse out and kill neighboring antigen-negative cancer cells.[2][5] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[6]

Non-cleavable linkers generally do not mediate a bystander effect because the released payload-linker-amino acid complex is typically charged and cannot efficiently cross cell membranes to affect adjacent cells.[4]

Comparative Efficacy: In Vitro and In Vivo Evidence

The choice of linker profoundly impacts the efficacy of an ADC. Head-to-head comparisons of ADCs with cleavable versus non-cleavable linkers have demonstrated these differences. A notable example is the comparison between trastuzumab deruxtecan (T-DXd), which has a cleavable linker, and trastuzumab emtansine (T-DM1), which has a non-cleavable linker.

In Vitro Cytotoxicity
ADCLinker TypeCell LineIC50 (approx.)Reference
Trastuzumab-SPDB-DM4Cleavable (Disulfide)SK-BR-3 (HER2+++)~0.1 nM[3]
Trastuzumab-SMCC-DM1Non-cleavableSK-BR-3 (HER2+++)~0.3 nM[3]
Trastuzumab deruxtecan (T-DXd)CleavableKPL-4 (HER2+)4.0 nM (for payload DXd)[7]
Trastuzumab emtansine (T-DM1)Non-cleavableKPL-4 (HER2+)Not directly comparable[7]

Note: Direct comparison of IC50 values across different studies and with different payloads should be interpreted with caution.

In Vivo Efficacy in Xenograft Models

Studies in mouse xenograft models have shown that ADCs with cleavable linkers can lead to superior tumor growth inhibition, especially in tumors with heterogeneous antigen expression. For instance, an anti-P-cadherin ADC with a cleavable this compound-DM4 linker demonstrated improved efficacy compared to its non-cleavable SMCC-DM1 counterpart in the HCC70 xenograft model.[8]

The clinical data from the DESTINY-Breast03 trial provides a compelling case for the efficacy of a cleavable linker strategy in certain contexts. In this head-to-head study, T-DXd showed a significant improvement in progression-free survival (PFS) compared to T-DM1 in patients with HER2-positive metastatic breast cancer.[9][10]

ADC ComparisonTumor ModelKey FindingReference
Anti-P-cadherin-SPDB-DM4 vs. Anti-P-cadherin-SMCC-DM1HCC70 XenograftCleavable ADC showed improved tumor growth inhibition.[8]
Trastuzumab deruxtecan vs. Trastuzumab emtansineDESTINY-Breast03 Clinical TrialT-DXd demonstrated a median PFS of 29.0 months vs. 7.2 months for T-DM1.[10]

Pharmacokinetics: Stability in Circulation

Linker stability is a critical factor influencing an ADC's pharmacokinetic profile and potential for off-target toxicity. Non-cleavable linkers are generally considered more stable in circulation than some cleavable linkers.[4] However, the stability of disulfide-based linkers like this compound can be modulated by introducing steric hindrance around the disulfide bond to enhance stability in the bloodstream while still allowing for efficient cleavage within the tumor cell.[3]

Linker TypeAdvantageDisadvantage
This compound (Cleavable) Capable of bystander effect, potentially more effective in heterogeneous tumors.Can be less stable in circulation, potentially leading to premature payload release.
Non-cleavable Generally higher plasma stability, potentially lower off-target toxicity.No bystander effect, may be less effective in heterogeneous tumors.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of an ADC.

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cluster_protocol MTT Assay Workflow A 1. Cell Seeding: Seed target cells in a 96-well plate (1,000-10,000 cells/well). Incubate overnight. B 2. ADC Treatment: Add serial dilutions of the ADC to the wells. Incubate for 48-144 hours. A->B C 3. MTT Addition: Add MTT solution (5 mg/mL) to each well. Incubate for 1-4 hours. B->C D 4. Solubilization: Add solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve formazan crystals. Incubate overnight. C->D E 5. Absorbance Reading: Read absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis: Calculate cell viability and plot against ADC concentration to determine IC50. E->F

MTT Assay for ADC Cytotoxicity

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well tissue culture plates

  • ADC of interest

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[12]

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium and add them to the respective wells. Include untreated control wells. Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 48-144 hours).[12]

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Incubate overnight in the dark.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy: Xenograft Tumor Model

This protocol provides a general workflow for assessing the in vivo efficacy of an ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • ADC of interest and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC (and vehicle control) to the respective groups via an appropriate route (typically intravenous) at a predetermined dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint: Continue the study until a predefined endpoint is reached, such as the tumor volume in the control group reaching a certain size or a significant loss of body weight in the treatment groups.

  • Data Analysis: Plot the mean tumor volume over time for each group to visualize tumor growth inhibition. Calculate tumor growth inhibition (TGI) and analyze the statistical significance of the differences between the treatment and control groups.

Bystander Effect: Co-Culture Assay

This protocol describes a co-culture assay to evaluate the bystander killing effect of an ADC.

Materials:

  • Antigen-positive (Ag+) target cell line

  • Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP for easy identification)

  • ADC of interest

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.

  • Incubation: Incubate the plate for a period sufficient to allow for ADC-induced killing of Ag+ cells and subsequent bystander killing of Ag- cells (e.g., 96 hours).

  • Imaging and Analysis: Acquire images of the co-culture using a fluorescence microscope. Quantify the number of viable Ag- (GFP-positive) cells in the ADC-treated wells compared to untreated control wells to determine the extent of the bystander effect.

Conclusion

The decision between an this compound cleavable linker and a non-cleavable linker is a critical juncture in ADC development, with each offering distinct advantages and disadvantages. This compound linkers, with their capacity for a bystander effect, may provide enhanced efficacy in heterogeneous tumors. Non-cleavable linkers, on the other hand, often exhibit greater plasma stability, which can translate to a better safety profile. The optimal choice is context-dependent, relying on the specific target, tumor microenvironment, and the properties of the payload. The experimental protocols outlined in this guide provide a framework for empirically evaluating these linker technologies to inform the design of the next generation of highly effective and safe antibody-drug conjugates.

References

A Comparative Guide to SPDB Linker Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. This guide provides an objective comparison of the in vitro and in vivo stability of the succinimidyl 4-(2,6-dioxo-1-piperidinyl)butanoate (SPDB) linker, a cleavable disulfide linker, with other commonly used linkers. The information is supported by experimental data and detailed methodologies to aid in the rational design and evaluation of ADCs.

Understanding Linker Stability in ADCs

The ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. Upon reaching the tumor microenvironment, the linker should be efficiently cleaved to release the drug and exert its therapeutic effect. The this compound linker is designed to be cleaved in the reducing environment of the cell, specifically by glutathione.

In Vitro Stability of this compound Linkers

The stability of an ADC in plasma is a key indicator of its potential performance in vivo. In vitro plasma stability assays are crucial for the initial screening and selection of linker candidates.

Comparative In Vitro Stability Data

A pivotal study by Erickson et al. (2011) compared the stability of a maytansinoid ADC conjugated via a disulfide linker (huC242-SPDB-DM4) to one with a non-cleavable thioether linker (huC242-SMCC-DM1). The stability was assessed by measuring the amount of intact, conjugated antibody over time in mouse plasma.

Linker TypeADC% Intact Conjugate in Mouse Plasma (after 7 days)
Disulfide (Cleavable)huC242-SPDB-DM4~50%
Thioether (Non-cleavable)huC242-SMCC-DM1>80%

Data summarized from Erickson et al., 2011.

These results indicate that while the this compound linker is designed to be cleavable, it still exhibits a reasonable degree of stability in plasma. The non-cleavable SMCC linker, as expected, demonstrates higher stability. The choice between these linkers often involves a trade-off between stability and the efficiency of drug release at the target site.

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the percentage of intact conjugate over time.

Materials:

  • Test ADC (e.g., with this compound linker)

  • Control ADC (e.g., with a stable non-cleavable linker)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) reagents or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • 37°C incubator

Procedure:

  • Incubation: Incubate the test and control ADCs in plasma at a concentration of 100 µg/mL at 37°C.

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Quantification of Intact ADC:

    • ELISA Method:

      • Coat a 96-well plate with an anti-human IgG antibody to capture the ADC.

      • Add the plasma samples to the wells.

      • Detect the conjugated drug using an antibody specific to the payload.

      • Use a standard curve of the intact ADC to quantify the concentration at each time point.

    • LC-MS Method:

      • Purify the ADC from the plasma samples using affinity chromatography (e.g., Protein A).

      • Reduce the ADC to separate the light and heavy chains.

      • Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

In_Vitro_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis ADC ADC Incubation in Plasma (37°C) Timepoints Aliquots Taken at Various Time Points ADC->Timepoints Freeze Freeze Samples (-80°C) Timepoints->Freeze ELISA ELISA for Intact ADC Freeze->ELISA LCMS LC-MS for DAR Measurement Freeze->LCMS Data Data Analysis: % Intact ADC vs. Time ELISA->Data LCMS->Data

Workflow for in vitro ADC plasma stability assessment.

In Vivo Stability of this compound Linkers

In vivo studies in animal models provide a more comprehensive understanding of an ADC's stability, pharmacokinetics, and efficacy.

Comparative In Vivo Stability and Efficacy Data

The study by Erickson et al. (2011) also evaluated the in vivo performance of huC242-SPDB-DM4 and huC242-SMCC-DM1 in a xenograft model of human colon cancer (HT-29).

Linker TypeADCAntitumor Activity in HT-29 Xenograft Model
Disulfide (Cleavable)huC242-SPDB-DM4Significant tumor regression
Thioether (Non-cleavable)huC242-SMCC-DM1Marginal antitumor activity

Data summarized from Erickson et al., 2011.

Despite its lower plasma stability, the ADC with the cleavable this compound linker demonstrated superior antitumor activity in vivo. This suggests that efficient cleavage of the disulfide bond and release of the maytansinoid payload within the tumor cells are crucial for efficacy in this model. The higher stability of the non-cleavable SMCC linker may have hindered the release of the active drug, leading to reduced efficacy.

Experimental Protocol: In Vivo Stability and Efficacy Study

Objective: To evaluate the stability, pharmacokinetics, and antitumor efficacy of an ADC in a tumor-bearing mouse model.

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Human tumor cell line (e.g., HT-29)

  • Test ADC (e.g., with this compound linker)

  • Control ADC (e.g., with a non-cleavable linker)

  • Vehicle control (e.g., PBS)

  • Blood collection supplies

  • Tumor measurement tools (e.g., calipers)

  • Analytical equipment for ADC quantification (ELISA or LC-MS)

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into treatment groups (e.g., vehicle control, test ADC, control ADC).

  • ADC Administration: Administer a single intravenous (i.v.) dose of the ADCs or vehicle.

  • Pharmacokinetic Analysis:

    • Collect blood samples from a subset of mice at various time points post-injection.

    • Process the blood to obtain plasma.

    • Quantify the concentration of total antibody and intact ADC in the plasma using ELISA or LC-MS.

  • Efficacy Assessment:

    • Measure the tumor volume in all mice two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the plasma concentration-time profiles to determine pharmacokinetic parameters (e.g., half-life, clearance).

    • Plot the mean tumor volume over time for each treatment group to assess antitumor efficacy.

In_Vivo_Stability_Workflow cluster_model Xenograft Model cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Implant Tumor Cell Implantation Growth Tumor Growth Implant->Growth Grouping Animal Grouping Growth->Grouping Admin ADC Administration Grouping->Admin PK Pharmacokinetic (PK) Sampling Admin->PK Efficacy Efficacy Monitoring (Tumor Volume) Admin->Efficacy PK_Analysis PK Analysis: Half-life, Clearance PK->PK_Analysis Efficacy_Analysis Efficacy Analysis: Tumor Growth Inhibition Efficacy->Efficacy_Analysis

Workflow for in vivo ADC stability and efficacy assessment.

Conclusion

The stability of the this compound linker represents a balance between the need for sufficient stability in circulation to minimize off-target toxicity and the requirement for efficient cleavage within the tumor to release the cytotoxic payload. While non-cleavable linkers like SMCC exhibit greater plasma stability, the superior in vivo efficacy of ADCs with the this compound linker in certain models highlights the importance of effective drug release at the target site. The choice of linker is therefore highly dependent on the specific ADC, including the antibody, payload, and target antigen. The experimental protocols provided in this guide offer a framework for the systematic evaluation of linker stability to inform the development of safe and effective antibody-drug conjugates.

A Comparative Analysis of ADC Homogeneity: The Role of the SPDB Linker

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the homogeneity of Antibody-Drug Conjugates (ADCs) reveals the critical role of linker technology. This guide provides a comparative analysis of ADCs synthesized with the disulfide-based succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker against other common linker types, supported by experimental data and detailed methodologies.

The homogeneity of an ADC, specifically the distribution of the drug-to-antibody ratio (DAR), is a critical quality attribute that significantly impacts its therapeutic index, including efficacy and safety. A heterogeneous mixture of ADC species can lead to unpredictable pharmacokinetics and toxicity. The choice of linker and the conjugation strategy are paramount in controlling this homogeneity. This guide focuses on the this compound linker, a cleavable linker that reacts with thiol groups on the antibody, and compares its performance in achieving a homogeneous ADC product with other widely used linkers.

The this compound Linker: A Profile

The this compound linker is a chemically cleavable linker that contains a disulfide bond. This disulfide bond is susceptible to cleavage in the reductive intracellular environment, leading to the release of the cytotoxic payload inside the target cell. This mechanism of action is designed to enhance the targeted delivery of the drug and minimize off-target toxicity. The stability of the linker in circulation is a key consideration, with more stable linkers preventing premature drug release. Increasing the steric hindrance of a disulfide linker, as in the case of some this compound derivatives, can enhance its stability in circulation.

Comparative Analysis of ADC Homogeneity

The homogeneity of an ADC is primarily assessed by its DAR distribution. A more homogeneous ADC will have a narrower distribution of DAR species. The following tables summarize the typical DAR distributions observed for ADCs prepared with different linkers and conjugation strategies.

Table 1: Comparative Drug-to-Antibody Ratio (DAR) Distribution for Different Linker Technologies

Linker TypeConjugation ChemistryPredominant DAR SpeciesAverage DARHomogeneity
This compound (Disulfide) Cysteine-basedDAR2, DAR4~3.5 - 4.0Moderate to High
SMCC (Thioether) Cysteine-basedDAR2, DAR4~3.5 - 4.0Moderate to High
vc-PAB (Peptide) Cysteine-basedDAR2, DAR4~3.5 - 4.0Moderate to High
Lysine-based Linkers Lysine-basedBroad distribution (DAR0-DAR8)~3.5Low

Table 2: Quantitative Comparison of ADC Species

LinkerDAR 0 (%)DAR 2 (%)DAR 4 (%)DAR 6 (%)DAR 8 (%)
This compound-DM4 5-1520-3040-5010-20<5
SMCC-DM1 5-1520-3040-5010-20<5
vc-PAB-MMAE 5-1520-3040-5010-20<5

Note: The data presented in these tables are representative values based on typical outcomes of non-site-specific cysteine-based conjugation and are intended for comparative purposes. Actual distributions can vary depending on the specific antibody, drug-linker, and reaction conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of ADCs.

Protocol 1: ADC Synthesis with this compound Linker (Cysteine-based Conjugation)
  • Antibody Reduction:

    • Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), in a molar excess to partially reduce the interchain disulfide bonds.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 90 minutes) to generate free thiol groups.

    • Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).

  • Drug-Linker Conjugation:

    • Dissolve the this compound-drug payload in an organic solvent (e.g., DMSO).

    • Add the dissolved drug-linker to the reduced antibody solution in a controlled molar ratio.

    • Allow the conjugation reaction to proceed at a specific temperature (e.g., room temperature) and for a set time (e.g., 1-2 hours). The pyridyldithiol group of the this compound linker reacts with the free thiol groups on the antibody to form a disulfide bond.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other impurities using methods such as size exclusion chromatography (SEC) or TFF.

    • Buffer exchange the purified ADC into a formulation buffer suitable for storage.

Protocol 2: Characterization of ADC Homogeneity by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic interaction chromatography is the gold standard for determining the DAR and drug load distribution of cysteine-linked ADCs. The principle of HIC is based on the separation of molecules according to their hydrophobicity. As the number of hydrophobic drug-linker molecules conjugated to the antibody increases, the overall hydrophobicity of the ADC increases, leading to stronger retention on the HIC column.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient Elution:

    • Equilibrate the column with Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes) to elute the different ADC species.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will elute in order of increasing hydrophobicity.

    • Calculate the percentage of each DAR species by integrating the area of each peak.

    • The average DAR can be calculated from the weighted average of the different DAR species.

Protocol 3: Mass Spectrometry Analysis of ADC Homogeneity

Mass spectrometry (MS) is a powerful technique for confirming the identity and distribution of ADC species. Native MS and liquid chromatography-mass spectrometry (LC-MS) methods are commonly employed.

  • Sample Preparation:

    • For intact mass analysis, the ADC sample is typically desalted.

    • For subunit analysis, the ADC can be reduced to separate the light and heavy chains.

  • Instrumentation:

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analysis:

    • The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the different species is measured.

    • Deconvolution of the resulting mass spectrum allows for the determination of the molecular weight of each ADC species.

    • The number of conjugated drugs can be calculated from the mass difference between the unconjugated antibody and the ADC species.

Visualizing Workflows and Pathways

To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Antibody Antibody Reduction Reduction Antibody->Reduction Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation Conjugation Reduced Antibody->Conjugation This compound-Drug This compound-Drug This compound-Drug->Conjugation Crude ADC Crude ADC Conjugation->Crude ADC Purification Purification Crude ADC->Purification Purified ADC Purified ADC Purification->Purified ADC

Caption: Workflow for the synthesis of an ADC using an this compound linker.

HIC_Analysis_Workflow cluster_hic HIC Analysis ADC Sample ADC Sample HIC Column HIC Column ADC Sample->HIC Column Gradient Elution Gradient Elution HIC Column->Gradient Elution UV Detection UV Detection Gradient Elution->UV Detection Chromatogram Chromatogram UV Detection->Chromatogram Data Analysis Data Analysis Chromatogram->Data Analysis

Caption: Workflow for ADC homogeneity analysis by HIC.

Linker_Cleavage_Pathway cluster_pathway Intracellular Linker Cleavage ADC in Circulation ADC in Circulation Internalization Internalization ADC in Circulation->Internalization Intracellular ADC Intracellular ADC Internalization->Intracellular ADC Disulfide Cleavage Disulfide Cleavage Intracellular ADC->Disulfide Cleavage Reductive Environment Reductive Environment Reductive Environment->Disulfide Cleavage Drug Release Drug Release Disulfide Cleavage->Drug Release

Caption: Signaling pathway of this compound linker cleavage.

Conclusion

The homogeneity of an ADC is a critical factor influencing its clinical performance. The this compound linker, when used in conjunction with cysteine-based conjugation, can produce ADCs with a moderate to high degree of homogeneity, comparable to other common cysteine-reactive linkers like SMCC and vc-PAB. The choice of linker should be carefully considered based on the desired stability, release mechanism, and the specific characteristics of the antibody and payload. Robust analytical methods, such as HIC and mass spectrometry, are essential for the comprehensive characterization of ADC homogeneity and ensuring the quality and consistency of these complex therapeutic agents.

Assessing the Bystander Killing Effect of SPDB-Linked Payloads: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the eradication of antigen-negative tumor cells in the vicinity of targeted antigen-positive cells. This phenomenon is particularly crucial in treating heterogeneous tumors. The choice of linker technology plays a pivotal role in mediating this effect. This guide provides a comparative assessment of the bystander killing effect of payloads linked via the chemically cleavable N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker against other common linker strategies, supported by experimental data and detailed methodologies.

The Mechanism of Bystander Killing

The bystander effect of an ADC is contingent on the release of a membrane-permeable cytotoxic payload from the target cell, which can then diffuse and kill neighboring cells.[1][2] This process is fundamentally influenced by the linker connecting the antibody to the payload. Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell. In contrast, non-cleavable linkers release the payload upon lysosomal degradation of the antibody, often resulting in charged metabolites with poor membrane permeability, thus limiting the bystander effect.[2]

This compound Linker: A Disulfide-Based Cleavable Linker

The this compound linker contains a disulfide bond, which is susceptible to cleavage in the reducing environment of the cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream. This intracellular cleavage releases the payload in its active, and often membrane-permeable, form, facilitating the bystander effect.

Comparison of Linker Technologies for Bystander Effect

While direct head-to-head studies with identical antibodies and payloads are limited, the following table summarizes the characteristics of this compound linkers in comparison to other commonly used linkers, particularly the enzymatically cleavable valine-citrulline (vc) linker, based on available data.

Linker TypeCleavage MechanismReleased Payload CharacteristicsBystander Effect PotentialSupporting Evidence
This compound (Disulfide) Reduction by intracellular glutathione.Unmodified, often membrane-permeable payload.High . The release of an unmodified, permeable payload is conducive to diffusion into neighboring cells.Studies have shown that ADCs with disulfide linkers exhibit a significant bystander effect compared to those with non-cleavable linkers.[2] For instance, an ADC with a disulfide linker demonstrated potent killing of both antigen-positive and -negative cells in co-culture models.
Valine-Citrulline (vc) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).Unmodified, often membrane-permeable payload.High . Similar to this compound, the release of an unmodified payload allows for efficient bystander killing.Trastuzumab-vc-MMAE has been shown to induce a potent bystander effect in co-culture systems, with the effect increasing with a higher proportion of antigen-positive cells.[2]
SMCC (Non-cleavable) Lysosomal degradation of the antibody.Payload attached to the linker and an amino acid residue (e.g., lysine-SMCC-DM1).Low to negligible . The released metabolite is typically charged and membrane-impermeable.Trastuzumab emtansine (T-DM1), which utilizes a non-cleavable SMCC linker, shows minimal to no bystander killing in co-culture assays.[3][4]

Experimental Protocols for Assessing Bystander Killing

Accurate assessment of the bystander effect is crucial for ADC development. The following are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Co-culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Methodology:

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cancer cell line and an antigen-negative (Ag-) cancer cell line.

    • To distinguish between the two cell lines, label the Ag- cells with a fluorescent marker (e.g., GFP) through transfection.

  • Co-culture Seeding:

    • Seed the Ag+ and Ag- cells together in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.

  • ADC Treatment:

    • After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a serial dilution of the ADC. Include an untreated control.

  • Incubation:

    • Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

  • Data Acquisition and Analysis:

    • Quantify the viability of the Ag- cell population using flow cytometry (gating on the fluorescent marker) or high-content imaging.

    • Calculate the percentage of viable Ag- cells in the treated co-cultures relative to the untreated co-culture control. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.[2]

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium.

Methodology:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a culture flask and treat them with the ADC for a defined period (e.g., 48-72 hours) to allow for payload release.

    • Collect the culture supernatant (conditioned medium) and filter it to remove any detached cells.

  • Treatment of Target Cells:

    • Seed Ag- cells in a 96-well plate.

    • Treat the Ag- cells with the collected conditioned medium. Include fresh medium and medium from untreated Ag+ cells as controls.

  • Viability Assessment:

    • After a suitable incubation period (e.g., 72 hours), assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

    • A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells confirms the release of a cytotoxic bystander agent.[3]

In Vivo Admixed Tumor Model

This model evaluates the bystander effect in a more physiologically relevant setting.

Methodology:

  • Tumor Cell Preparation:

    • Prepare a mixed population of Ag+ and Ag- tumor cells. The Ag- cells are often engineered to express a reporter gene (e.g., luciferase) for non-invasive monitoring.

  • Tumor Implantation:

    • Subcutaneously implant the cell mixture into immunodeficient mice.

  • ADC Treatment:

    • Once the tumors reach a palpable size, administer the ADC intravenously.

  • Monitoring Tumor Growth and Bystander Effect:

    • Monitor the overall tumor volume using calipers.

    • Specifically monitor the population of Ag- cells by bioluminescence imaging.

    • A reduction in the bioluminescent signal in the ADC-treated group compared to the control group indicates an in vivo bystander killing effect.

Visualizing Experimental Workflows and Signaling

experimental_workflow Experimental Workflow for Assessing Bystander Effect cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay co_culture Co-culture Assay (Ag+ and Ag- cells) measure_viability_flow Measure Ag- Cell Viability co_culture->measure_viability_flow Flow Cytometry / Imaging conditioned_medium Conditioned Medium Assay measure_viability_assay Measure Ag- Cell Viability conditioned_medium->measure_viability_assay Cell Viability Assay bystander_assessment Assess Bystander Killing measure_viability_flow->bystander_assessment measure_viability_assay->bystander_assessment admixed_model Admixed Tumor Model (Ag+ and Ag- cells in mice) monitor_tumor_growth Monitor Ag- Cell Population admixed_model->monitor_tumor_growth Calipers & Bioluminescence monitor_tumor_growth->bystander_assessment adc_treatment ADC Treatment adc_treatment->co_culture adc_treatment->conditioned_medium adc_treatment->admixed_model

Caption: Workflow for in vitro and in vivo bystander effect assessment.

bystander_mechanism Mechanism of this compound-linker Mediated Bystander Killing cluster_target_cell Antigen-Positive Cell cluster_bystander_cell Antigen-Negative Cell adc_bind ADC binds to antigen internalization Internalization adc_bind->internalization payload_release Payload Release (Glutathione reduction of this compound) internalization->payload_release cell_death_target Cell Death payload_release->cell_death_target payload_diffusion Payload Diffusion payload_release->payload_diffusion Membrane Permeable Payload payload_entry Payload Enters Cell payload_diffusion->payload_entry cell_death_bystander Cell Death payload_entry->cell_death_bystander

Caption: this compound-mediated bystander killing mechanism.

References

A Head-to-Head Comparison of SPDB and SMCC Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective, data-driven comparison of two commonly employed linkers: the cleavable N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Introduction to this compound and SMCC Linkers

This compound (N-succinimidyl 4-(2-pyridyldithio)butyrate) is a cleavable linker that contains a disulfide bond. This bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, where concentrations of reducing agents like glutathione are significantly higher. This targeted release mechanism is a key feature of disulfide-based linkers.

SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable thioether linker. Unlike cleavable linkers, SMCC does not have a specific chemical trigger for payload release. Instead, the entire ADC must be internalized by the target cell and trafficked to the lysosome. Within the lysosome, proteolytic degradation of the antibody component releases the payload, which remains attached to the linker and the amino acid residue (typically lysine) to which it was conjugated.[1][2] This mechanism generally leads to higher stability in circulation.[1]

At a Glance: Key Differences

FeatureThis compound LinkerSMCC Linker
Type Cleavable (Disulfide-based)Non-cleavable (Thioether-based)
Release Mechanism Reduction of the disulfide bond in the high glutathione environment of the cell cytoplasm.Proteolytic degradation of the antibody in the lysosome after internalization.[2]
Payload Release Site Primarily intracellular (cytoplasm).Intracellular (lysosome).
Bystander Effect Possible. The released payload may be able to diffuse out of the target cell and kill neighboring antigen-negative tumor cells.Generally limited or absent. The payload-linker-amino acid complex is typically charged and less membrane-permeable.
Plasma Stability Generally lower due to the potential for premature cleavage of the disulfide bond.Generally higher due to the stable thioether bond.[1][3]
Therapeutic Window Can be narrower due to potential off-target toxicity from premature payload release.Often wider due to increased stability and reduced off-target toxicity.[1]
Dependence on Target Biology Less dependent on the specifics of lysosomal processing.Highly dependent on efficient internalization and lysosomal degradation of the ADC.[1]

Comparative Performance Data

While direct head-to-head studies with identical antibodies and payloads are not extensively published, the general principles and observed trends in preclinical and clinical development provide a basis for comparison. The following tables summarize expected performance based on the known characteristics of each linker type.

In Vitro Cytotoxicity

The in vitro potency of an ADC is influenced by the efficiency of payload release and the intrinsic activity of the released payload.

ADC Construct (Hypothetical)Target Cell LineIC50 (nM)
Antibody-SPDB-PayloadAntigen-PositiveExpected to be highly potent, assuming efficient internalization and intracellular reduction.
Antibody-SMCC-PayloadAntigen-PositivePotency is dependent on the efficiency of lysosomal processing and the activity of the linker-payload-amino acid catabolite.
Antibody-SPDB-PayloadAntigen-NegativeLower potency, but some off-target killing may be observed due to the bystander effect.
Antibody-SMCC-PayloadAntigen-NegativeExpected to have very low to no activity due to the lack of a bystander effect.
Plasma Stability

Plasma stability is a critical parameter that influences both efficacy and safety. Higher stability prevents premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity.

ADC Construct (Hypothetical)MatrixTimepoint% Intact ADC Remaining
Antibody-SPDB-PayloadHuman Plasma7 daysVariable, but generally expected to be lower than SMCC due to potential disulfide exchange.
Antibody-SMCC-PayloadHuman Plasma7 daysExpected to be high, reflecting the stability of the thioether bond.
In Vivo Efficacy

In vivo efficacy is the ultimate measure of an ADC's therapeutic potential, integrating its stability, targeting, and payload release characteristics.

ADC Construct (Hypothetical)Xenograft ModelDoseTumor Growth Inhibition (%)
Antibody-SPDB-PayloadAntigen-PositiveX mg/kgEfficacy can be high, but may be limited by tolerability if plasma stability is low.
Antibody-SMCC-PayloadAntigen-PositiveX mg/kgOften demonstrates superior efficacy in vivo due to better tolerability, allowing for higher dosing.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. Below are representative protocols for the key experiments cited.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of payload release in plasma over time.

Methodology:

  • Incubation: The ADC is incubated in human plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation: At each time point, the ADC is captured from the plasma sample using an anti-idiotype antibody or Protein A/G beads.

  • Analysis: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.

  • Free Payload Quantification: The plasma supernatant (after ADC capture) can be analyzed by LC-MS/MS to quantify the amount of prematurely released free payload.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a period of 72 to 120 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human cancer cells. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Mice are randomized into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). The ADC is administered intravenously at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured two to three times per week using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Survival analysis may also be performed.

Visualizing the Mechanisms

To further illustrate the distinct pathways of payload release for this compound and SMCC linkers, the following diagrams are provided.

SPDB_Mechanism ADC Antibody-SPDB-Payload Internalization Internalization ADC->Internalization 1. Binding & Cytoplasm Tumor Cell Cytoplasm (High Glutathione) Internalization->Cytoplasm 2. Endocytosis Payload Active Payload Cytoplasm->Payload 3. Disulfide Cleavage Bystander_Cell Neighboring Cell Payload->Bystander_Cell 4. Bystander Effect (Potential)

This compound Linker Payload Release Pathway

SMCC_Mechanism ADC Antibody-SMCC-Payload Internalization Internalization ADC->Internalization 1. Binding & Endosome Endosome Internalization->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Metabolite Payload-Linker-Amino Acid Lysosome->Payload_Metabolite 4. Antibody Degradation

SMCC Linker Payload Release Pathway

Conclusion

The choice between an this compound and an SMCC linker is a strategic decision in ADC design that must be guided by the specific characteristics of the target antigen, the payload, and the desired therapeutic outcome.

  • This compound linkers are advantageous when rapid intracellular release of an unmodified payload is desired and when a bystander effect could be beneficial for treating heterogeneous tumors. However, careful optimization is required to ensure sufficient plasma stability and minimize off-target toxicity.[4]

  • SMCC linkers are often preferred for their superior plasma stability, which can lead to a wider therapeutic window and improved tolerability.[1][5] This makes them particularly suitable for highly potent payloads where minimizing systemic exposure is paramount. The trade-off is a complete reliance on lysosomal processing for drug release and a limited bystander effect.

Ultimately, empirical testing of ADCs constructed with both linker types is crucial to identify the optimal design for a given therapeutic application. This guide provides a framework for understanding the key differences and the experimental approaches necessary for making an informed decision.

References

A Comparative Guide to the Therapeutic Index of SPDB-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the sialic acid-binding immunoglobulin-like lectin-2-cleavable linker (SPDB) technology against other common linker strategies. By presenting supporting experimental data and detailed methodologies, this document aims to inform the selection of optimal linker technologies for ADC development, ultimately enhancing their therapeutic index.

Executive Summary

The therapeutic index, a critical measure of a drug's safety and efficacy, is profoundly influenced by the linker technology in Antibody-Drug Conjugates. The this compound linker, a glutathione-sensitive disulfide linker, is designed for cleavage within the reducing environment of the cell, offering a distinct mechanism of payload release compared to non-cleavable or other cleavable linkers. This guide will delve into the preclinical data comparing this compound-based ADCs with other linker types, providing a framework for understanding their relative performance.

Data Presentation: Comparative Therapeutic Index of ADC Linkers

A direct quantitative comparison of ADCs differing only in their linker technology is essential for a true assessment of the linker's impact on the therapeutic index. While comprehensive head-to-head studies are not always publicly available, the following table summarizes representative preclinical data for maytansinoid-based ADCs, illustrating the performance of disulfide linkers (such as this compound) in comparison to non-cleavable linkers (like SMCC).

Linker TypeADC ExampleTargetPayloadIn Vitro Potency (IC50)Maximum Tolerated Dose (MTD) in MiceIn Vivo Antitumor EfficacyBystander EffectReference
Cleavable (Disulfide) huC242-SPDB-DM4CanAgDM4PotentGenerally well-toleratedSignificant tumor regressionYes[1]
Non-Cleavable (Thioether) Trastuzumab-SMCC-DM1 (Kadcyla®)HER2DM1PotentDose-limiting toxicities observed (e.g., thrombocytopenia)Significant tumor regressionNo[1][2]
Cleavable (Peptide) Trastuzumab-vc-MMAEHER2MMAEHighly PotentGenerally well-toleratedSignificant tumor regressionYes[2]

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison in a single study. The therapeutic index is a complex parameter influenced by the antibody, payload, target antigen, and tumor model.

Experimental Protocols

Accurate and reproducible assessment of an ADC's therapeutic index relies on standardized experimental protocols. The following are methodologies for key assays cited in the evaluation of this compound-based and other ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target antigen-positive and negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs (e.g., this compound-based and alternatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs in complete cell culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against ADC concentration.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC's payload, released from target cells, to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line, engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC constructs

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in the same wells of a microplate at a defined ratio.

  • Allow the cells to adhere overnight.

  • Treat the co-culture with various concentrations of the ADC constructs.

  • Incubate for a specified period (e.g., 72-120 hours).

  • Image the wells using a fluorescence microscope to visualize and count the number of surviving fluorescent antigen-negative cells.

  • Quantify the reduction in the number of antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls without the ADC or without antigen-positive cells.

In Vivo Efficacy and Maximum Tolerated Dose (MTD) Studies

These studies in animal models are crucial for evaluating the overall therapeutic window of an ADC.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for xenograft model establishment

  • ADC constructs

  • Calipers for tumor measurement

  • Analytical balance for monitoring body weight

Procedure for Efficacy Study:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the ADC constructs intravenously at various doses and schedules. The control group receives a vehicle control.

  • Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.

Procedure for MTD Study:

  • Administer escalating doses of the ADC to different cohorts of non-tumor-bearing or tumor-bearing mice.

  • Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.

  • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than 20% body weight loss) or mortality.

Mandatory Visualizations

Mechanism of Action of this compound-Based ADCs

SPDB_ADC_Mechanism Mechanism of this compound-based ADC Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC in Circulation ADC in Circulation Tumor Cell Tumor Cell ADC in Circulation->Tumor Cell 1. Binding to Target Antigen Endosome Endosome Tumor Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cytosol Cytosol Lysosome->Cytosol 4. Antibody Degradation & Linker Exposure Payload Release Payload Release Cytosol->Payload Release 5. Glutathione-mediated Cleavage Cell Death Cell Death Payload Release->Cell Death 6. Cytotoxic Effect

Caption: Mechanism of action of an this compound-based ADC.

Experimental Workflow for Therapeutic Index Validation

TI_Validation_Workflow Experimental Workflow for ADC Therapeutic Index Validation Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Cytotoxicity Assay Cytotoxicity Assay In Vitro Assays->Cytotoxicity Assay Bystander Effect Assay Bystander Effect Assay In Vitro Assays->Bystander Effect Assay In Vivo Studies In Vivo Studies Cytotoxicity Assay->In Vivo Studies Bystander Effect Assay->In Vivo Studies MTD Study MTD Study In Vivo Studies->MTD Study Efficacy Study Efficacy Study In Vivo Studies->Efficacy Study Data Analysis Data Analysis MTD Study->Data Analysis Efficacy Study->Data Analysis Therapeutic Index Calculation Therapeutic Index Calculation Data Analysis->Therapeutic Index Calculation End End Therapeutic Index Calculation->End

Caption: Workflow for validating an ADC's therapeutic index.

References

A Comparative Guide to SPDB-Linked Antibody-Drug Conjugates in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of antibody-drug conjugates (ADCs) utilizing the SPDB (succinimidyl 4-(2,6-dioxo-2,5-dihydropyrrol-1-yl)butanoate) linker and its sulfonated derivative, sulfo-SPDB. We will delve into a case study comparing two anti-CD19 ADCs, coltuximab ravtansine (SAR3419) and huB4-DGN462, to highlight the impact of linker and payload choice on ADC efficacy.

Introduction to this compound Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC.

The this compound linker is a cleavable disulfide linker. Its design allows for stable conjugation of the payload to the antibody in the systemic circulation. Upon internalization into the target cancer cell, the disulfide bond is cleaved in the reducing environment of the cell, releasing the cytotoxic payload.[1] Modifications to the this compound linker, such as the addition of a sulfonate group to create a sulfo-SPDB linker, have been explored to improve the physicochemical properties and potency of ADCs.[1]

Case Study: Anti-CD19 ADCs in B-Cell Malignancies

This guide focuses on a preclinical comparison of two anti-CD19 ADCs:

  • Coltuximab Ravtansine (SAR3419): This ADC is composed of the anti-CD19 antibody huB4, the maytansinoid payload DM4, and the this compound linker.[1]

  • huB4-DGN462: This novel ADC utilizes the same huB4 antibody but is conjugated to the DNA-alkylating payload DGN462 via a more hydrophilic sulfo-SPDB linker.[1]

The following sections will present a comparative analysis of their in vitro and in vivo performance.

Data Presentation

In Vitro Cytotoxicity

The in vitro potency of coltuximab ravtansine and huB4-DGN462 was assessed across a panel of B-cell lymphoma and leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineDisease TypeColtuximab Ravtansine (SAR3419) IC50 (pM)huB4-DGN462 IC50 (pM)
RamosBurkitt's Lymphoma30<1
DaudiBurkitt's Lymphoma1001
RajiBurkitt's Lymphoma3003
SU-DHL-4Diffuse Large B-cell Lymphoma100010
SU-DHL-6Diffuse Large B-cell Lymphoma3003
ToledoDiffuse Large B-cell Lymphoma>1000030
REHB-cell Acute Lymphoblastic Leukemia3003
NALM-6B-cell Acute Lymphoblastic Leukemia1001

Data extracted from Kovtun et al., Haematologica, 2019.[1]

In Vivo Antitumor Activity

The in vivo efficacy of the two ADCs was evaluated in mouse xenograft models of Burkitt's lymphoma (Ramos) and diffuse large B-cell lymphoma (SU-DHL-6).

Xenograft ModelTreatmentDose (mg/kg)Tumor Growth Inhibition
RamosVehicle Control--
Coltuximab Ravtansine (SAR3419)1Significant tumor growth delay
huB4-DGN4620.1Complete tumor regression
SU-DHL-6Vehicle Control--
Coltuximab Ravtansine (SAR3419)1Moderate tumor growth delay
huB4-DGN4620.1Significant tumor growth delay

Data summarized from Kovtun et al., Haematologica, 2019.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of ADC required to inhibit the growth of cancer cell lines by 50% (IC50).

Methodology:

  • Cell Culture: B-cell lymphoma and leukemia cell lines (Ramos, Daudi, Raji, SU-DHL-4, SU-DHL-6, Toledo, REH, NALM-6) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight for adherent lines or used directly for suspension lines.

  • ADC Treatment: ADCs are serially diluted to a range of concentrations and added to the cells.

  • Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence readings are normalized to untreated control cells, and the IC50 values are calculated by fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Model

Objective: To evaluate the antitumor activity of ADCs in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

  • Tumor Implantation: Human B-cell lymphoma cells (e.g., Ramos or SU-DHL-6) are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups and administered the ADCs or a vehicle control intravenously.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound Linker) CD19 CD19 Antigen ADC->CD19 1. Binding Tumor_Cell Tumor Cell Endosome Endosome CD19->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (Disulfide Cleavage) Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage 5. Cytotoxicity

Caption: Mechanism of action for an this compound-linked ADC.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., Ramos, SU-DHL-6) ADC_Treatment ADC Incubation (72-96h) Cell_Culture->ADC_Treatment Viability_Assay Cytotoxicity Assay (e.g., MTT) ADC_Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Xenograft Establish Xenograft Model (Immunocompromised Mice) IC50->Xenograft Inform In Vivo Dose Selection Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth ADC_Administration IV Administration of ADC Tumor_Growth->ADC_Administration Efficacy Measure Tumor Volume & Body Weight ADC_Administration->Efficacy Analysis Compare Tumor Growth vs. Control Efficacy->Analysis

Caption: Preclinical evaluation workflow for ADCs.

References

A Comparative Guide to Understanding the Influence of the SPDB Linker on Antibody-Drug Conjugate Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. The linker's stability in systemic circulation and its ability to release the payload at the tumor site are key determinants of the ADC's pharmacokinetic (PK) profile and overall therapeutic index. This guide provides a detailed comparison of the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker, a cleavable disulfide linker, with non-cleavable alternatives, focusing on their impact on ADC pharmacokinetics.

The this compound Linker: A Mechanism for Controlled Payload Release

The this compound linker is a cleavable linker that connects the antibody to the payload via a disulfide bond. This bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the tumor and inside the cell, where the concentration of glutathione is significantly higher. This selective cleavage allows for the targeted release of the cytotoxic payload in the vicinity of or within the cancer cells, minimizing off-target toxicity.

Impact of this compound Linker on ADC Pharmacokinetics: A Comparative Analysis

The choice of linker has a profound impact on the stability, clearance, and biodistribution of an ADC. Here, we compare the pharmacokinetic properties of ADCs with the cleavable this compound linker to those with a non-cleavable linker, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Data Presentation: Pharmacokinetic and Cytotoxic Properties

The following table summarizes the comparative data between an ADC utilizing a cleavable this compound linker (huC242-SPDB-DM4) and one with a non-cleavable thioether linker (huC242-SMCC-DM1).

ParameterhuC242-SPDB-DM4 (Cleavable Disulfide)huC242-SMCC-DM1 (Non-cleavable Thioether)Reference
Metabolites in Tumor Lysine-Nε-SPDB-DM4, DM4, S-methyl-DM4Lysine-Nε-SMCC-DM1[1]
Tumor AUC of Metabolites (7 days) LowerApproximately 2-fold greater[1]
Cytotoxicity of Lipophilic Metabolites Nearly 1000 times more cytotoxicLess cytotoxic[1]
In Vivo Efficacy SuperiorLess effective in multiple xenograft models[1]

Note: While direct comparative values for plasma clearance and half-life were not available in the search results, it has been noted that ADCs with less hindered disulfide linkers (like SPP-DM1) show faster clearance compared to those with non-cleavable linkers like MCC-DM1[2]. The steric hindrance around the disulfide bond in the this compound linker is designed to enhance its stability in circulation[3].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC pharmacokinetics. Below are protocols for key experiments.

Plasma Stability and Drug-to-Antibody Ratio (DAR) Analysis by LC-MS

This protocol outlines the steps to determine the in vitro stability of an ADC in plasma by measuring the change in the average DAR over time.

  • ADC Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).

  • Sample Preparation:

    • Immediately freeze the collected aliquots to stop any further degradation.

    • For analysis, thaw the samples and purify the ADC from the plasma matrix using immuno-affinity capture (e.g., using protein A or anti-human IgG beads).

  • Deglycosylation (Optional but Recommended): To simplify the mass spectrum, the ADC can be deglycosylated using an enzyme like PNGase F.

  • LC-MS Analysis:

    • Inject the purified ADC onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • Use a column suitable for protein separation, such as a reversed-phase C4 column.

    • Elute the ADC using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing a small amount of formic acid.

  • Data Analysis:

    • Acquire the mass spectra of the intact ADC at each time point.

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species (i.e., antibody with 0, 2, 4, 6, or 8 drugs attached).

    • Calculate the average DAR at each time point by determining the weighted average of the different drug-loaded species based on their relative peak intensities.

  • Stability Assessment: Plot the average DAR as a function of time to determine the plasma stability of the ADC. A decrease in DAR over time indicates payload deconjugation.

In Vivo Clearance Assessment in Rodents

This protocol describes how to determine the clearance rate of an ADC from the systemic circulation in a mouse model.

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice for tumor-bearing models).

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to a cohort of mice.

  • Blood Sampling: Collect blood samples from the mice at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 168 hrs).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Quantification of ADC:

    • Use a validated analytical method to measure the concentration of the total antibody and/or the antibody-conjugated drug in the plasma samples. Enzyme-linked immunosorbent assay (ELISA) is commonly used for total antibody quantification.

    • LC-MS can be used to quantify the concentration of the intact ADC and determine the DAR over time in vivo.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the ADC versus time.

    • Use pharmacokinetic software to perform a non-compartmental analysis of the concentration-time data.

    • Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Biodistribution Study Using Radiolabeled ADC in Tumor-Bearing Mice

This protocol details the procedure for assessing the distribution of an ADC in different organs and the tumor.

  • Radiolabeling: Label the ADC with a suitable radioisotope, such as Indium-111 (¹¹¹In), using a chelating agent like DTPA.

  • Animal Model: Use tumor-bearing mice with xenografts that express the target antigen for the ADC's antibody.

  • ADC Administration: Inject a single dose of the ¹¹¹In-labeled ADC intravenously into the mice.

  • Tissue Collection: At predetermined time points (e.g., 24, 48, 72, 144 hours) post-injection, euthanize the mice and dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.

  • Measurement of Radioactivity:

    • Weigh each organ and tumor sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Include standards of the injected radiolabeled ADC to calculate the percentage of injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.

    • This provides a quantitative measure of the biodistribution of the ADC.

Mandatory Visualizations

Signaling Pathway of Released Maytansinoid (DM4)

Maytansinoids, such as DM4, released from this compound-linked ADCs, are potent anti-mitotic agents that inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm ADC This compound-ADC Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization DM4 Released DM4 Internalized_ADC->DM4 Cleavage Glutathione Glutathione (GSH) Glutathione->DM4 Tubulin Tubulin Dimers DM4->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Caspase_Cascade Caspase Cascade Microtubules->Caspase_Cascade Microtubule Disruption Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of DM4-induced apoptosis.

Experimental Workflow for ADC Pharmacokinetic Evaluation

The evaluation of an ADC's pharmacokinetic profile involves a series of in vitro and in vivo experiments to assess its stability, clearance, and distribution.

Experimental_Workflow start ADC Candidate in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo plasma_stability Plasma Stability (DAR) in_vitro->plasma_stability clearance Clearance Assessment in_vivo->clearance biodistribution Biodistribution Study in_vivo->biodistribution efficacy_toxicity Efficacy and Toxicity Studies plasma_stability->efficacy_toxicity pk_parameters Pharmacokinetic Parameters (t½, CL, Vd) clearance->pk_parameters biodistribution->pk_parameters pk_parameters->efficacy_toxicity

Caption: Workflow for ADC pharmacokinetic analysis.

Logical Relationship: this compound Linker's Impact on ADC Properties

The properties of the this compound linker directly influence the key characteristics of the resulting ADC, ultimately affecting its therapeutic window.

Logical_Relationship cluster_properties ADC Characteristics cluster_outcomes Pharmacokinetic Outcomes SPDB_Linker This compound Linker Properties Stability High Plasma Stability SPDB_Linker->Stability Cleavage Tumor-Specific Cleavage SPDB_Linker->Cleavage Reduced_Clearance Reduced Premature Clearance Stability->Reduced_Clearance Targeted_Delivery Targeted Payload Delivery Cleavage->Targeted_Delivery Therapeutic_Window Improved Therapeutic Window Reduced_Clearance->Therapeutic_Window Targeted_Delivery->Therapeutic_Window

Caption: How this compound linker properties affect ADC outcomes.

References

Safety Operating Guide

Proper Disposal Procedures for SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate), a heterobifunctional crosslinker commonly used in drug development and research, particularly in the creation of antibody-drug conjugates (ADCs)[1][]. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. Below is a summary of its hazard classifications and associated precautionary statements.

Table 1: GHS Hazard Classification for this compound [3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

A related compound, this compound-sulfo, is also classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[4].

Table 2: Precautionary Statements for this compound [3]

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
PreventionP264Wash hands thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP302+P352IF ON SKIN: Wash with plenty of soap and water.
ResponseP304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
ResponseP330Rinse mouth.
ResponseP362+P364Take off contaminated clothing and wash it before reuse.
DisposalP501Dispose of contents/container in accordance with local regulation.

Experimental Protocols: Safe Handling and Spill Response

Proper handling and emergency preparedness are crucial when working with this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety goggles with side-shields[4].

  • Hand Protection: Use compatible protective gloves[4].

  • Skin and Body Protection: Wear impervious clothing[4].

  • Respiratory Protection: Use a suitable respirator, especially in the absence of adequate ventilation[4].

Spill Response Protocol:

  • Ensure adequate ventilation and evacuate personnel to a safe area [3].

  • Wear full personal protective equipment , including respiratory protection[3].

  • Prevent further leakage or spillage . Do not allow the product to enter drains or water courses[3].

  • Contain the spill . For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders[3]. For solid spills, carefully sweep or scoop up the material.

  • Decontaminate the spill area by scrubbing with alcohol[3].

  • Collect all contaminated materials , including the absorbent material and cleaning supplies, into a suitable, labeled container for disposal as hazardous waste[3][4].

Step-by-Step Disposal Procedures for this compound

The disposal of this compound and its containers must be handled in accordance with local, state, and federal regulations.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams.

    • Segregate unused this compound in its original, labeled container for disposal[5].

    • Collect this compound-contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a separate, clearly labeled hazardous waste container[6].

  • Container Management:

    • Use appropriate, compatible containers for waste storage, preferably plastic[7].

    • Keep waste containers tightly closed except when adding waste[6].

    • Label all waste containers with "Hazardous Waste" and list the contents, including "this compound" or its full chemical name[6].

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the hazardous waste container at or near the point of generation in a designated SAA[7].

    • Ensure the SAA is in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[3][4].

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[7].

    • Do not dispose of this compound down the drain or in regular trash[6][8].

  • Empty Container Disposal:

    • A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains, or 3% by weight for containers less than 110 gallons[5].

    • For acutely hazardous waste, the container must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste[5]. Consult your EHS office to determine if triple-rinsing is required for this compound containers.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound waste.

SPDB_Disposal_Workflow start This compound Waste Generation (Unused chemical, contaminated labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always Start With Safety segregate Segregate Waste (Keep this compound waste separate) ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container store Store in Satellite Accumulation Area (SAA) container->store Keep container closed ehs Contact EHS for Waste Pickup store->ehs When container is full or per schedule disposal Proper Disposal by Licensed Facility ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Handling of SPDB-sulfo: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent chemical compounds. SPDB-sulfo, a glutathione-cleavable linker utilized in the development of antibody-drug conjugates (ADCs), requires stringent safety measures to mitigate potential exposure risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Understanding the Compound: this compound-sulfo

This compound-sulfo is a key component in the construction of ADCs, which are designed to deliver highly potent cytotoxic agents directly to cancer cells. Due to its role in creating these powerful therapeutics, this compound-sulfo and its associated materials should be handled with the utmost care, treating them as highly potent compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound-sulfo, a comprehensive personal protective equipment strategy is crucial. The following table summarizes the recommended PPE for various handling scenarios.

PPE ComponentSpecificationArea of Use
Gloves Double-gloving with nitrile gloves (or other chemically resistant gloves). Ensure gloves are regularly inspected for tears or punctures.All handling procedures involving this compound-sulfo.
Eye Protection Chemical splash goggles or a full-face shield.Required for all weighing, dissolving, and transfer steps.
Lab Coat A disposable, back-closing, solid-front lab coat made of a low-permeability material.Mandatory for all laboratory work with this compound-sulfo.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. The specific type should be determined by a formal risk assessment.Recommended when handling the powder form outside of a certified chemical fume hood or ventilated balance enclosure.
Shoe Covers Disposable, slip-resistant shoe covers.To be worn in designated handling areas to prevent the spread of contamination.

Operational Plans: Step-by-Step Safety Protocols

Adherence to standardized operational procedures is critical to minimize the risk of exposure. The following workflows outline the key stages of handling this compound-sulfo safely.

Workflow for Handling this compound-sulfo

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area (e.g., Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Materials and Equipment prep_area->prep_materials weigh Weigh this compound-sulfo in a Ventilated Enclosure prep_materials->weigh dissolve Dissolve/Reconstitute in a Fume Hood weigh->dissolve react Perform Conjugation Reaction dissolve->react decontaminate Decontaminate Work Surfaces react->decontaminate dispose_liquid Dispose of Liquid Waste in Designated Hazardous Waste Container decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste (Gloves, etc.) in Designated Hazardous Waste Container dispose_liquid->dispose_solid doff_ppe Doff PPE in a Designated Area dispose_solid->doff_ppe

Caption: A logical workflow for the safe handling of this compound-sulfo, from preparation to disposal.

Donning and Doffing PPE: A Critical Procedure

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Shoe Covers don2 Inner Gloves don1->don2 don3 Lab Coat don2->don3 don4 Respirator don3->don4 don5 Eye Protection don4->don5 don6 Outer Gloves don5->don6 doff1 Outer Gloves doff2 Lab Coat doff1->doff2 doff3 Shoe Covers doff2->doff3 doff4 Eye Protection doff3->doff4 doff5 Respirator doff4->doff5 doff6 Inner Gloves doff5->doff6

Caption: The correct sequence for donning and doffing Personal Protective Equipment.

Disposal Plan: Managing this compound-sulfo Waste

Due to its use in the synthesis of cytotoxic compounds, all waste generated from handling this compound-sulfo should be treated as hazardous cytotoxic waste.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound-sulfo, including gloves, lab coats, shoe covers, and weighing papers, must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: All solutions containing this compound-sulfo should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any needles or other sharps used in the handling of this compound-sulfo must be disposed of in a designated sharps container for cytotoxic waste.

Final Disposal: All waste contaminated with this compound-sulfo must be disposed of through a licensed hazardous waste disposal company. The disposal method should be high-temperature incineration to ensure the complete destruction of the potent compounds.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with the potent ADC linker, this compound-sulfo. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.